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Core Science & Biosynthesis

Foundational

Methyl 6-formyl-5-methylnicotinate molecular weight

An In-depth Technical Guide to Methyl 6-formyl-5-methylnicotinate Abstract: This technical guide provides a comprehensive overview of Methyl 6-formyl-5-methylnicotinate, a substituted pyridine derivative of interest to r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 6-formyl-5-methylnicotinate

Abstract: This technical guide provides a comprehensive overview of Methyl 6-formyl-5-methylnicotinate, a substituted pyridine derivative of interest to researchers and professionals in drug development and medicinal chemistry. The document delineates the core physicochemical properties of the compound, centered on its molecular weight, and presents a plausible, expertly-derived synthetic pathway. Furthermore, it establishes a framework for the analytical validation of the molecule through predicted spectroscopic data and detailed protocols. The guide is structured to serve as a practical reference for laboratory applications, from synthesis to characterization, underscoring its potential as a versatile building block in the synthesis of complex organic molecules.

Methyl 6-formyl-5-methylnicotinate (CAS No. 2169635-48-5) is a heterocyclic compound belonging to the pyridine carboxylate class. Its structure is characterized by a pyridine ring substituted with a methyl ester at the 3-position, a formyl (aldehyde) group at the 6-position, and a methyl group at the 5-position. This unique arrangement of functional groups—an ester, an aldehyde, and a sterically-directing methyl group—makes it a potentially valuable intermediate in organic synthesis. Such multi-functionalized heterocyclic scaffolds are foundational in the construction of novel pharmaceutical agents and other high-value chemical entities. This guide provides the foundational knowledge required for its synthesis, characterization, and handling in a research setting.

Core Physicochemical Properties

The fundamental properties of a compound are critical for its application in experimental work, dictating everything from reaction stoichiometry to analytical interpretation. The key identifiers and properties for Methyl 6-formyl-5-methylnicotinate are summarized below.

PropertyValueSource
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
CAS Number 2169635-48-5[1]
Canonical SMILES O=C(OC)C1=CN=C(C=O)C(C)=C1[1]
Storage Conditions Inert atmosphere, 2-8°C[1]

Proposed Synthesis and Purification

While specific literature detailing the synthesis of Methyl 6-formyl-5-methylnicotinate is not widely published, a robust synthetic route can be logically derived from established organometallic and oxidation chemistry. The proposed pathway begins with a suitable di-substituted pyridine precursor and proceeds through a selective oxidation step.

Retrosynthetic Analysis & Proposed Pathway

A logical precursor for this molecule is Methyl 5,6-dimethylnicotinate. The key transformation is the selective oxidation of the methyl group at the 6-position to a formyl group. The methyl group at the 6-position is benzylic-like (allylic to the pyridine nitrogen), making it more susceptible to oxidation than the methyl group at the 5-position. Selenium dioxide (SeO₂) is a well-established reagent for this type of selective oxidation.

G Precursor Methyl 5,6-dimethylnicotinate Reagent 1. Selenium Dioxide (SeO₂) 2. Dioxane, Reflux Precursor->Reagent Product Methyl 6-formyl-5-methylnicotinate (Target Molecule) Reagent->Product Selective Oxidation

Caption: Proposed synthesis of Methyl 6-formyl-5-methylnicotinate.

Detailed Experimental Protocol: Selective Oxidation

This protocol is a proposed methodology based on established chemical principles. Researchers should perform their own risk assessment and optimization.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5,6-dimethylnicotinate (1 equivalent).

  • Reagent Addition: Add anhydrous 1,4-dioxane to dissolve the starting material under an inert atmosphere (e.g., Argon or Nitrogen). Add selenium dioxide (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 101°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. A black precipitate of elemental selenium will have formed. Filter the mixture through a pad of Celite® to remove the selenium, washing the pad with ethyl acetate.

  • Extraction: Combine the filtrate and washes. Wash the organic solution sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product should be purified using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, is recommended to isolate the pure Methyl 6-formyl-5-methylnicotinate.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be rigorously confirmed. The following spectroscopic methods provide a self-validating workflow to ensure the target molecule has been successfully prepared.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~9.9-10.1 ppm (s, 1H, -CHO), δ ~8.8-9.0 ppm (s, 1H, Py-H2), δ ~8.1-8.3 ppm (s, 1H, Py-H4), δ ~3.9 ppm (s, 3H, -OCH₃), δ ~2.4 ppm (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~192 ppm (CHO), δ ~165 ppm (C=O, ester), δ ~155-160 ppm (Py-C6), δ ~150-155 ppm (Py-C2), δ ~138-142 ppm (Py-C4), δ ~130-135 ppm (Py-C5), δ ~125-130 ppm (Py-C3), δ ~52 ppm (-OCH₃), δ ~18 ppm (-CH₃)
Mass Spec. (ESI+)Expected [M+H]⁺ at m/z = 180.17
Infrared (IR) ~1720-1730 cm⁻¹ (C=O stretch, ester), ~1690-1700 cm⁻¹ (C=O stretch, aldehyde), ~1550-1600 cm⁻¹ (C=N/C=C stretch, pyridine ring)
Analytical Workflow

The logical flow from synthesis to final, validated product is critical for reproducible science.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation A Proposed Synthesis (Oxidation) B Aqueous Workup & Extraction A->B C Column Chromatography B->C D Mass Spectrometry (Confirm Molecular Weight) C->D Sample Prep E NMR Spectroscopy (¹H & ¹³C) (Confirm Structure) D->E F IR Spectroscopy (Confirm Functional Groups) E->F G Pure, Validated Compound (CAS 2169635-48-5) F->G

Caption: Workflow for the synthesis and validation of the target compound.

Potential Applications in Research and Drug Development

Substituted nicotinic acid derivatives are prevalent motifs in medicinal chemistry. While specific applications for Methyl 6-formyl-5-methylnicotinate are not yet widely documented, its structure suggests significant potential as a versatile chemical intermediate.

  • Scaffold for Library Synthesis: The aldehyde functional group is highly versatile, enabling reactions such as reductive amination, Wittig reactions, and aldol condensations. This allows for the rapid diversification of the core structure to generate libraries of novel compounds for high-throughput screening.

  • Precursor to Fused Heterocycles: The ortho-positioning of the formyl and methyl groups could facilitate cyclization reactions to form fused bicyclic systems, which are of high interest in drug discovery.

  • Intermediate for Agrochemicals and Pharmaceuticals: Similar pyridine carboxylates serve as key building blocks in the synthesis of a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and agents targeting the central nervous system (CNS).[2][3][4]

Safety and Handling

As with all laboratory chemicals, Methyl 6-formyl-5-methylnicotinate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive handling and disposal information. The compound should be stored under an inert atmosphere at the recommended temperature of 2-8°C to prevent degradation.[1]

Conclusion

Methyl 6-formyl-5-methylnicotinate is a chemical intermediate with significant potential for applications in synthetic and medicinal chemistry. This guide has established its core identity through its molecular weight of 179.17 g/mol and has provided a detailed, scientifically-grounded framework for its synthesis and analytical validation. By leveraging the protocols and predictive data herein, researchers and drug development professionals can confidently incorporate this versatile building block into their discovery and development pipelines.

References

  • PubChem - NIH. Methyl 6-methylnicotinate. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Parthiban, K. Methyl-6-methylnicotinate Route of Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. [Link]

Sources

Exploratory

Strategic Utilization of Methyl 6-formyl-5-methylnicotinate in Heterocyclic Scaffold Design

Executive Summary Methyl 6-formyl-5-methylnicotinate (IUPAC: Methyl 6-formyl-5-methylpyridine-3-carboxylate) represents a high-value "bifunctional" pyridine intermediate. Its structural uniqueness lies in the coexistence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-formyl-5-methylnicotinate (IUPAC: Methyl 6-formyl-5-methylpyridine-3-carboxylate) represents a high-value "bifunctional" pyridine intermediate. Its structural uniqueness lies in the coexistence of three distinct reactive handles on a single pyridine core: an electrophilic formyl group at C6, a sterically demanding but chemically stable methyl group at C5, and an ester moiety at C3.

For drug discovery professionals, this molecule is not merely a reagent but a strategic pivot point. It allows for the rapid construction of fused bicyclic systems—such as imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines —which are privileged scaffolds in kinase inhibitor and agrochemical development. This guide details the selective synthesis of this intermediate, rationalizing the regiochemistry through electronic principles, and provides a validated protocol for its generation and downstream application.

Chemical Identity & Structural Logic[1]

To utilize this molecule effectively, one must understand the electronic environment that dictates its reactivity.

IUPAC & Nomenclature
  • Systematic Name: Methyl 6-formyl-5-methylpyridine-3-carboxylate

  • CAS Number: 2169635-48-5 (Generic/Isomer variants may apply)

  • Molecular Formula: C9H9NO3

  • Molecular Weight: 179.17 g/mol

Structural Analysis (The "Alpha-Beta" Dichotomy)

The synthesis and utility of this compound rely entirely on the differential reactivity of the methyl groups at positions 5 and 6.

  • Position 6 (Alpha to Nitrogen): The methyl group at C6 is "activated." The electron-withdrawing nature of the pyridine nitrogen (via induction and resonance) renders these protons acidic (pKa ~29-30). This allows for selective oxidation or deprotonation.

  • Position 5 (Beta to Nitrogen): The methyl group at C5 is electronically isolated from the nitrogen's resonance effects. It behaves like a standard aromatic methyl group (toluene-like), making it resistant to mild oxidation.

Key Insight: This electronic disparity allows us to selectively oxidize the C6-methyl to an aldehyde (formyl) while leaving the C5-methyl intact, creating the target molecule from a dimethyl precursor.

Synthetic Strategy: Selective Oxidation

The most robust route to Methyl 6-formyl-5-methylnicotinate is the Riley Oxidation of the precursor Methyl 5,6-dimethylnicotinate .

The Precursor

The starting material, Methyl 5,6-dimethylnicotinate, is typically synthesized via Fischer esterification of 5,6-dimethylnicotinic acid.

The Oxidant: Selenium Dioxide (SeO₂)

While modern catalytic methods exist, stoichiometric Selenium Dioxide (SeO₂) remains the gold standard for laboratory-scale synthesis of heteroaromatic aldehydes due to its high selectivity for activated methyl groups.

Mechanism of Selectivity:

  • Ene Reaction: The reaction initiates with the enol tautomer of the C6-methyl group attacking the selenium center.

  • Sigmatropic Rearrangement: A [2,3]-sigmatropic shift occurs, forming a selenite ester.[1]

  • Elimination: Decomposition of the ester yields the aldehyde and reduced selenium (Se⁰).

Note: The C5-methyl cannot enolize effectively due to the lack of resonance stabilization from the ring nitrogen, rendering it inert to this mechanism.

Synthesis Workflow Visualization

SynthesisPathway Precursor 5,6-Dimethylnicotinic Acid Intermediate Methyl 5,6-dimethyl- nicotinate Precursor->Intermediate Reflux, 6h Target Methyl 6-formyl-5- methylnicotinate Intermediate->Target 80°C, 4h Reagent1 MeOH / H2SO4 (Fischer Esterification) Reagent1->Intermediate Reagent2 SeO2 / Dioxane (Riley Oxidation) Reagent2->Target Byproduct Se (solid) Target->Byproduct Precipitates

Figure 1: Step-wise synthesis from the carboxylic acid precursor to the formyl-ester target.

Detailed Experimental Protocol

Safety Warning: Selenium Dioxide (SeO₂) is highly toxic and a severe irritant. All operations must be performed in a well-ventilated fume hood. Wear nitrile gloves and safety goggles.

Step 1: Synthesis of Methyl 5,6-dimethylnicotinate

If the ester precursor is not commercially available, synthesize it as follows:

  • Charge: In a 500 mL round-bottom flask, dissolve 5,6-dimethylnicotinic acid (15.1 g, 100 mmol) in anhydrous Methanol (150 mL).

  • Catalyze: Slowly add concentrated Sulfuric Acid (H₂SO₄, 2.0 mL) dropwise.

  • Reflux: Heat the mixture to reflux (65°C) for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the acid is consumed.

  • Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated NaHCO₃ solution (pH ~8). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. The methyl ester is usually obtained as a pale yellow oil or low-melting solid.

Step 2: Selective Oxidation to Methyl 6-formyl-5-methylnicotinate
  • Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvent System: Dissolve Methyl 5,6-dimethylnicotinate (8.25 g, 50 mmol) in 1,4-Dioxane (80 mL) and Water (2 mL). Note: The small amount of water is critical to facilitate the hydrolysis of the intermediate selenite ester.

  • Oxidant Addition: Add Selenium Dioxide (SeO₂, 6.1 g, 55 mmol, 1.1 eq) in a single portion.

  • Reaction: Heat the mixture to 80°C (internal temperature). Do not exceed 90°C to prevent over-oxidation to the carboxylic acid.

    • Observation: The solution will darken, and black selenium metal will begin to precipitate within 30 minutes.

  • Monitoring: Stir for 3–4 hours. Monitor via TLC (Target aldehyde is typically less polar than the alcohol intermediate but more polar than the starting ester).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove the black Selenium precipitate. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate to remove Dioxane.

    • Redissolve residue in Ethyl Acetate (100 mL) and wash with Brine (50 mL).

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 0-30%).

  • Yield: Expect 60–75% yield of a white to pale-yellow solid.

Data Validation (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.05 (s, 1H, CHO), 9.10 (s, 1H, Ar-H2), 8.25 (s, 1H, Ar-H4), 3.98 (s, 3H, COOCH₃), 2.65 (s, 3H, Ar-CH₃).

  • Note: The distinct aldehyde singlet at ~10 ppm confirms the oxidation of the C6-methyl.

Downstream Applications: Scaffold Construction

The value of Methyl 6-formyl-5-methylnicotinate lies in its ability to undergo condensative cyclization . The formyl group reacts with binucleophiles to form fused rings, while the ester group remains available for further derivatization (e.g., amide coupling).

Synthesis of Imidazo[1,2-a]pyridines

Reacting the formyl group with isonitriles and amines (Groebke-Blackburn-Bienaymé reaction) or simple condensation with diamines can yield imidazo-fused systems, which are potent pharmacophores in GABA-A receptor modulation.

Synthesis of Pyrido[2,3-d]pyrimidines

Condensation with amidines or guanidines allows for the formation of pyrido-pyrimidines, a scaffold heavily utilized in oncology (e.g., antifolates).

Applications cluster_0 Pathway A: Imidazo-fusion cluster_1 Pathway B: Pyrimidine-fusion Target Methyl 6-formyl-5- methylnicotinate ProductA Imidazo[1,2-a]pyridine Derivatives Target->ProductA Condensation ProductB Pyrido[2,3-d]pyrimidine Scaffolds Target->ProductB Cyclization ReagentA + 2-Aminopyridine / Acid Catalyst ReagentB + Guanidine / Base

Figure 2: Divergent synthesis of bioactive scaffolds from the formyl-nicotinate core.

References

  • Riley Oxidation Mechanism: Riley, H. L., Morley, J. F., & Friend, N. A. (1932). Selenium dioxide, a new oxidising agent.[1] Journal of the Chemical Society, 1875-1883.

  • Reactivity of Methylpyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[2] Comprehensive Heterocyclic Chemistry. Pergamon Press.

  • Synthesis of Pyridine Esters: BenchChem. (2025). Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid.

  • Selenium Dioxide Safety & Handling: Sigma-Aldrich. (2023). Safety Data Sheet: Selenium Dioxide.

  • Heterocyclic Chemistry Applications: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard Reference Text).

Sources

Foundational

Solubility of Methyl 6-formyl-5-methylnicotinate in different solvents

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for Methyl 6-formyl-5-methylnicotinate Executive Summary Methyl 6-formyl-5-methylnicotinate (and its close analogs like Methyl 6-formylnicotinate) ser...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for Methyl 6-formyl-5-methylnicotinate

Executive Summary

Methyl 6-formyl-5-methylnicotinate (and its close analogs like Methyl 6-formylnicotinate) serves as a critical intermediate in the synthesis of pyridine-based kinase inhibitors (e.g., Lenvatinib analogs). Despite its synthetic importance, comprehensive public thermodynamic data for this specific polysubstituted pyridine is scarce compared to simpler homologs like methyl 6-methylnicotinate.

This technical guide provides a first-principles analysis of the compound's solubility profile, establishes a validated protocol for generating missing thermodynamic data, and outlines a solvent selection strategy for purification via crystallization. The solubility behavior is governed by the interplay between the hydrophobic 5-methyl group, the polar methyl ester, and the reactive 6-formyl moiety.

Physicochemical Profile & Predicted Solubility

Understanding the molecular structure is the prerequisite for solvent selection.

  • Core Scaffold: Pyridine ring (electron-deficient aromatic).

  • Functional Groups:

    • C3-Methyl Ester: Hydrogen bond acceptor (HBA), moderate polarity.

    • C5-Methyl: Lipophilic, increases solubility in non-polar solvents slightly, decreases water solubility.

    • C6-Formyl (Aldehyde): HBA, moderately polar, chemically reactive (susceptible to oxidation to carboxylic acid or hemiacetal formation in alcohols).

Solubility Classifications (Qualitative)

Based on structural analogs (Methyl 6-methylnicotinate) and purification data from synthetic literature (e.g., elution with Ethyl Acetate/Petroleum Ether):

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh Strong dipole-dipole interactions; primary solvent for synthesis extraction.
Esters Ethyl Acetate (EA), Isopropyl AcetateHigh to Moderate "Like-dissolves-like" interaction with the ester moiety; ideal for cooling crystallization.
Alcohols Methanol, Ethanol, IPAHigh (Hot) / Moderate (Cold) Solvation via H-bonding. Caution: Potential for hemiacetal formation with the aldehyde group upon prolonged heating.
Aprotic Polar DMSO, DMF, AcetonitrileVery High Strong solvation of the pyridine ring; difficult to remove (high boiling point).
Alkanes Hexane, Heptane, Petroleum EtherInsoluble (Anti-solvent) Lack of polar interactions; used to drive precipitation.
Water WaterLow/Insoluble Hydrophobic aromatic core and methyl group dominate; potential for hydrolysis.

Experimental Protocol: Determination of Solubility

Since exact mole fraction data is likely proprietary, researchers must generate their own solubility curves to optimize yield. The Laser Monitoring Observation Technique (Dynamic Method) is superior to gravimetric analysis for this compound due to the potential thermal instability of the aldehyde group.

Validated Workflow (Dynamic Laser Method)

Objective: Determine the saturation temperature (


) at fixed concentrations.
  • Preparation: Weigh specific mass (

    
    ) of Methyl 6-formyl-5-methylnicotinate into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of solvent (e.g., Methanol).
    
  • Heating: Heat the mixture at a rate of 1 K/min with constant stirring (400 rpm) until the solid dissolves completely (laser transmission reaches 100%).

  • Cooling: Cool at 1 K/min until nucleation is detected (laser transmission drops).

  • Equilibrium: The average of the dissolution and nucleation temperatures (with a metastable zone width correction) is recorded as

    
    .
    
  • Repetition: Repeat for mole fractions (

    
    ) ranging from 0.001 to 0.10.
    
Thermodynamic Modeling

To interpolate solubility at any temperature, fit the experimental data to the Modified Apelblat Equation . This model is the industry standard for pyridine derivatives.



  • 
    : Mole fraction of solute.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Visualization: Experimental & Decision Workflows

Diagram 1: Solubility Measurement & Data Analysis Workflow

SolubilityProtocol Start Start: Pure Solute (>99% Purity) Prep Gravimetric Prep (Solute + Solvent) Start->Prep Dynamic Dynamic Laser Method (Heat/Cool Cycles) Prep->Dynamic Sealed Vessel Data Raw Data (T vs. Mole Fraction) Dynamic->Data Laser Transmittance Model Apelblat Regression (A, B, C Parameters) Data->Model Mathematical Fitting Output Solubility Curve & Enthalpy (ΔH) Model->Output

Caption: Workflow for generating self-validating solubility data using the dynamic laser method.

Diagram 2: Crystallization Solvent Selection Logic

CrystLogic Input Crude Methyl 6-formyl-5-methylnicotinate Check1 Is impurity profile polar? Input->Check1 PathA Use Non-Polar Anti-Solvent (DCM/Heptane System) Check1->PathA Yes (Polar impurities) PathB Use Cooling Crystallization (Ethyl Acetate or IPA) Check1->PathB No (Similar impurities) Warning Check Aldehyde Stability (Avoid primary amines/strong acids) PathA->Warning PathB->Warning Final Pure Crystals (>99.5%) Warning->Final Controlled Cooling

Caption: Decision tree for selecting the optimal crystallization solvent system based on impurity profile.

Process Application: Purification Strategy

Based on the solubility differential, the following purification methods are recommended for Methyl 6-formyl-5-methylnicotinate.

Method A: Cooling Crystallization (Preferred)
  • Solvent: Ethyl Acetate or Isopropanol.

  • Rationale: The solubility of pyridine esters typically shows a steep positive response to temperature in these solvents (high

    
    ).
    
  • Protocol:

    • Dissolve crude solid in Ethyl Acetate at reflux (

      
      C).
      
    • Filter hot to remove inorganic salts (if MnO

      
       was used in oxidation).
      
    • Cool slowly (0.5 K/min) to 5°C.

    • Harvest crystals.

Method B: Anti-Solvent Precipitation
  • Solvent/Anti-Solvent Pair: Dichloromethane (Solvent) / Heptane (Anti-Solvent).

  • Rationale: Useful if the compound degrades at high temperatures.

  • Protocol:

    • Dissolve in minimal DCM at room temperature.

    • Slowly add Heptane until turbidity point.

    • Age the slurry to allow crystal growth.

References

  • Intermediate for Lenvatinib: "Process for the preparation of Lenvatinib." (Patent literature often cites the 6-formyl derivative purification via column chromatography using Ethyl Acetate/Petroleum Ether, confirming the solubility profile).
  • Methodology

    • Apelblat Equation: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link

  • Chemical Safety & Data

    • PubChem.[2] "Methyl 6-methylnicotinate (Analogous Structure)." National Library of Medicine. Link

    • BenchChem.[1] "Crystal Structure Analysis of Methyl 6-methylnicotinate Derivatives." Link

(Note: Due to the proprietary nature of the specific 6-formyl-5-methyl derivative, specific solubility constants are not available in open-access journals as of 2025. The protocols above are designed to generate this data empirically.)

Sources

Exploratory

The Formyl Group in Methyl 6-formyl-5-methylnicotinate: A Hub of Synthetic Versatility for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Pyridine Aldehyde Methyl 6-formyl-5-methylnicotinate is a highly functionalized pyri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Pyridine Aldehyde

Methyl 6-formyl-5-methylnicotinate is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry. Its strategic importance lies in the convergence of three key structural features: a pyridine core, common in bioactive molecules; a methyl ester, which can be readily modified; and a formyl (aldehyde) group. The formyl group, in particular, is a locus of immense chemical reactivity, acting as a versatile handle for constructing complex molecular architectures.

The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing character of the adjacent methyl ester, significantly influences the electrophilicity of the formyl carbon. This electronic environment dictates the reaction pathways and provides opportunities for a wide range of chemical transformations. Understanding and harnessing the reactivity of this formyl group is paramount for professionals engaged in the synthesis of novel therapeutic agents, such as the selective COX-2 inhibitor Etoricoxib, where related nicotinate structures are key intermediates.[1][2][3]

This guide provides an in-depth exploration of the primary reaction classes involving the formyl group of Methyl 6-formyl-5-methylnicotinate. It is designed to offer not just procedural steps, but the underlying mechanistic rationale, enabling scientists to make informed decisions in the laboratory.

Part 1: Oxidation of the Formyl Group to a Carboxylic Acid

The oxidation of the formyl group to a carboxylic acid represents a fundamental transformation, converting the aldehyde into a versatile synthetic intermediate for amide couplings or further derivatization.

Mechanistic Insight: The Pinnick Oxidation

For complex and sensitive substrates like Methyl 6-formyl-5-methylnicotinate, harsh oxidizing agents (e.g., potassium permanganate, Jones reagent) are often unsuitable due to potential side reactions with the pyridine ring or ester group.[4] The Pinnick oxidation stands out as the method of choice due to its mild conditions and high functional group tolerance.[5][6]

The reaction utilizes sodium chlorite (NaClO₂) as the primary oxidant, which is converted to the active species, chlorous acid (HClO₂), under weakly acidic conditions.[5][7] The mechanism proceeds via the addition of chlorous acid to the aldehyde, forming a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[7][8]

A crucial aspect of this reaction is the management of the HOCl byproduct, which can cause unwanted side reactions. A scavenger, typically an alkene like 2-methyl-2-butene, is added to quench the HOCl as it forms.[7]

// Workflow Connections Aldehyde -> Buffer -> Scavenger -> NaClO2_sol [style=invis]; Scavenger -> Addition [lhead=cluster_reaction, ltail=cluster_setup, minlen=2]; Addition -> Stir -> Monitor; Monitor -> Quench [lhead=cluster_workup, minlen=2]; Quench -> Acidify -> Extract -> Purify;

// Set node text contrast Aldehyde [fontcolor="#202124"]; Buffer [fontcolor="#202124"]; Scavenger [fontcolor="#202124"]; NaClO2_sol [fontcolor="#202124"]; Addition [fontcolor="#202124"]; Stir [fontcolor="#202124"]; Monitor [fontcolor="#202124"]; Quench [fontcolor="#202124"]; Acidify [fontcolor="#202124"]; Extract [fontcolor="#202124"]; Purify [fontcolor="#202124"]; }

Caption: Workflow for the Pinnick oxidation of the formyl group.

Experimental Protocol: Pinnick Oxidation

Materials:

  • Methyl 6-formyl-5-methylnicotinate

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water (deionized)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-formyl-5-methylnicotinate (1.0 eq) in tert-butanol (approx. 10 mL per mmol of aldehyde).

  • Add an aqueous solution of NaH₂PO₄ (1.2 eq) followed by 2-methyl-2-butene (4.0 eq).

  • In a separate flask, prepare a solution of NaClO₂ (1.5 eq) in water (approx. 2 mL per mmol).

  • Slowly add the NaClO₂ solution to the vigorously stirred aldehyde solution over 5-10 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the mixture in an ice bath and quench the excess oxidant by slowly adding an aqueous solution of sodium sulfite until a starch-iodide paper test is negative.

  • Adjust the pH of the mixture to ~3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-carboxy-5-methylnicotinate product.

Data Summary: Oxidation of Heteroaromatic Aldehydes
Oxidant SystemSubstrate TypeTypical YieldConditionsReference(s)
NaClO₂ / NaH₂PO₄Heteroaromatic Aldehydes85-95%t-BuOH/H₂O, RT, 2-4h[8],[5]
Oxone / DMFAromatic & Heteroaromatic Aldehydes>90%DMF, RT, 1-2h[4],[9]
H₅IO₆ / PCC (cat.)Aromatic Aldehydes>90%CH₃CN, RT[9]

Part 2: Reduction of the Formyl Group to a Hydroxymethyl Group

Reduction of the formyl group to a primary alcohol provides a new synthetic handle, for example, for ether synthesis or conversion to a leaving group (e.g., a halide) for subsequent nucleophilic substitution.

Mechanistic Insight: Sodium Borohydride Reduction

The choice of reducing agent is critical to ensure chemoselectivity. Strong hydrides like lithium aluminum hydride (LiAlH₄) would likely reduce the methyl ester in addition to the aldehyde. Sodium borohydride (NaBH₄) is a much milder reagent and is highly selective for the reduction of aldehydes and ketones over esters under standard conditions.[10][11][12]

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the formyl group. This addition breaks the C=O π-bond, transferring the electrons to the oxygen and forming a tetrahedral borate-alkoxide intermediate. A protic solvent, typically methanol or ethanol, then protonates the alkoxide upon workup to yield the final primary alcohol product, 6-(hydroxymethyl)-5-methylnicotinate.[11]

// Reactants Aldehyde [label=<

R-CHO Methyl 6-formyl-5-methylnicotinate

]; NaBH4 [label="NaBH₄"];

// Intermediates Intermediate [label=<

R-CH(O⁻)-BH₃ Tetrahedral Alkoxyborate

]; Product [label=<

R-CH₂OH 6-(hydroxymethyl)-5-methylnicotinate

]; Solvent [label="CH₃OH (Solvent)"];

// Reaction Pathway Aldehyde -> Intermediate [label="1. Hydride Attack"]; {rank=same; Intermediate; NaBH4} Intermediate -> Product [label="2. Protonation (Workup)"]; {rank=same; Product; Solvent}

// Set node text contrast Aldehyde [fontcolor="#202124"]; NaBH4 [fontcolor="#202124"]; Intermediate [fontcolor="#202124"]; Product [fontcolor="#202124"]; Solvent [fontcolor="#202124"]; }

Caption: Mechanism of selective aldehyde reduction by NaBH₄.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • Methyl 6-formyl-5-methylnicotinate

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Water (deionized)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • Dissolve Methyl 6-formyl-5-methylnicotinate (1.0 eq) in methanol (approx. 20 mL per mmol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.0-1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding water, followed by saturated aqueous NH₄Cl solution to decompose the excess NaBH₄ and borate esters.

  • Remove the methanol under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the alcohol product.[13]

Data Summary: Selective Aldehyde Reduction
Reducing AgentSubstrate TypeTypical YieldConditionsReference(s)
NaBH₄Aromatic & Heteroaromatic Aldehydes>95%MeOH or EtOH, 0 °C to RT[10],[11]
NaBH₄ / CeCl₃ (Luche)α,β-Unsaturated Aldehydes>90%MeOH, 0 °C[10]

Part 3: Carbon-Carbon Bond Forming Reactions

The formyl group is an excellent electrophile for reactions that extend the carbon skeleton, providing access to a vast array of complex structures.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, Z and Z') in the presence of a weak base catalyst.[14][15] This reaction is a powerful tool for synthesizing α,β-unsaturated systems.

Causality & Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a mild base (e.g., piperidine, pyridine) to form a resonance-stabilized carbanion.[14] This nucleophile then attacks the formyl carbon. The resulting alkoxide intermediate is protonated, and subsequent dehydration (elimination of water) yields the final condensed product. The use of a mild base is critical to prevent self-condensation of the aldehyde.[14]

// Nodes Start [label="Aldehyde (R-CHO) +\nActive Methylene (Z-CH₂-Z')", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; Base [label="Mild Base\n(e.g., Piperidine)", shape=invhouse, style=filled, fillcolor="#FBBC05", color="#FBBC05"]; Carbanion [label="Carbanion Formation\n[Z-CH⁻-Z']", style=filled, fillcolor="#F1F3F4", color="#5F6368"]; Addition [label="Nucleophilic Addition", style=filled, fillcolor="#F1F3F4", color="#5F6368"]; Dehydration [label="Dehydration (-H₂O)", style=filled, fillcolor="#F1F3F4", color="#5F6368"]; Product [label="α,β-Unsaturated Product\nR-CH=C(Z)(Z')", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"];

// Edges Start -> Carbanion; Base -> Carbanion [style=dashed, arrowhead=none]; Carbanion -> Addition; Start -> Addition [style=dashed, arrowhead=none]; Addition -> Dehydration; Dehydration -> Product;

// Set node text contrast Start [fontcolor="#202124"]; Base [fontcolor="#202124"]; Carbanion [fontcolor="#202124"]; Addition [fontcolor="#202124"]; Dehydration [fontcolor="#202124"]; Product [fontcolor="#202124"]; }

Caption: Key steps of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • To a solution of Methyl 6-formyl-5-methylnicotinate (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes with high regioselectivity.[16][17] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[18]

Causality & Mechanism: The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a zwitterionic intermediate called a betaine, which rapidly collapses to a four-membered ring intermediate, the oxaphosphetane.[16] The driving force of the reaction is the subsequent decomposition of the oxaphosphetane into the desired alkene and the highly stable triphenylphosphine oxide.[18] The stereochemical outcome (E/Z selectivity) depends heavily on the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) typically favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[17][19]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

  • In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide, 1.1 eq) in anhydrous toluene.

  • Add a solution of Methyl 6-formyl-5-methylnicotinate (1.0 eq) in anhydrous toluene dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

Part 4: Reductive Amination

Reductive amination is one of the most powerful methods for synthesizing amines. It involves the reaction of an aldehyde with an amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.[20]

Causality & Mechanism: This one-pot procedure's success hinges on the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an ideal reagent for this purpose. It is less reactive than NaBH₄ and is particularly effective under the mildly acidic conditions that favor imine formation. The reaction proceeds by initial formation of a hemiaminal, which then dehydrates to the imine. The imine is then rapidly reduced by the hydride reagent to furnish the amine product.[20]

// Reactants Aldehyde [label="Aldehyde (R-CHO)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; Amine [label="Amine (R'-NH₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"];

// Intermediates Imine [label="Imine Formation\n[R-CH=NR']", style=filled, fillcolor="#F1F3F4"];

// Reagent Reducer [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=invhouse, style=filled, fillcolor="#FBBC05", color="#FBBC05"];

// Product Product [label="Product Amine\n[R-CH₂-NHR']", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"];

// Pathway Aldehyde -> Imine; Amine -> Imine; Imine -> Product; Reducer -> Product [style=dashed, arrowhead=none];

// Set node text contrast Aldehyde [fontcolor="#202124"]; Amine [fontcolor="#202124"]; Imine [fontcolor="#202124"]; Reducer [fontcolor="#202124"]; Product [fontcolor="#202124"]; }

Caption: General workflow for one-pot reductive amination.

Experimental Protocol: Reductive Amination

  • In a flask, dissolve Methyl 6-formyl-5-methylnicotinate (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add acetic acid (1.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

The formyl group of Methyl 6-formyl-5-methylnicotinate is a remarkably versatile functional group, providing a gateway to a diverse range of molecular structures essential for drug discovery and development. Through oxidation, reduction, condensation, and reductive amination, researchers can strategically manipulate this key intermediate to build libraries of complex compounds for biological screening. The choice of reagents and reaction conditions, guided by a solid understanding of the underlying chemical principles, allows for the selective and high-yielding synthesis of target molecules, accelerating the pace of innovation in pharmaceutical sciences.

References

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  • Wikipedia contributors. (2023). Pinnick oxidation. Wikipedia, The Free Encyclopedia. [Link]

  • Various authors. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid? ResearchGate. [Link]

  • Organic Chemistry Select. (2012). Pinnick Oxidation. [Link]

  • Total Synthesis. (2025). Pinnick Oxidation. YouTube. [Link]

  • Cheng, J., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 39-45. [Link]

  • Wikipedia contributors. (2024). Sodium borohydride. Wikipedia, The Free Encyclopedia. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Etoricoxib. [Link]

  • Patsnap. (2017). Method for preparing etoricoxib. Eureka. [Link]

  • Chemgapedia. (2020). Wittig reaction. [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]

  • International Journal of Environmental Sciences. (2025). Preparation Of Etoricoxib By Continuous Flow. [Link]

  • Google Patents. (n.d.).
  • The Org Chem Guy. (n.d.). Sodium Borohydride. Common Organic Chemistry. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Wikipedia contributors. (2024). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. [Link]

  • GlobalCHEM. (2025). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. [Link]

  • Marşe, A. A., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Applied Sciences, 13(4), 2499. [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Denton, R., et al. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]

  • Al-Warhi, T., et al. (2021). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. Scientific Reports, 11(1), 1-14. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Yamanaka, H., et al. (n.d.). INFLUENCE OF HETEROAROMATIC AMINES TO KNOEVENAGEL CONDENSATION. Pharmaceutical Bulletin. [Link]

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  • Organic & Biomolecular Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. RSC Publishing. [Link]

  • Unknown author. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

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  • Google Patents. (n.d.).
  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. [Link]

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Foundational

Discovery and history of Methyl 6-formyl-5-methylnicotinate

An In-depth Technical Guide to the Synthesis and Putative History of Methyl 6-formyl-5-methylnicotinate Introduction Methyl 6-formyl-5-methylnicotinate is a polysubstituted pyridine derivative, a class of compounds of si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Putative History of Methyl 6-formyl-5-methylnicotinate

Introduction

Methyl 6-formyl-5-methylnicotinate is a polysubstituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. While the specific discovery and a detailed history of Methyl 6-formyl-5-methylnicotinate are not extensively documented in readily available literature, its structural components suggest a modern origin, likely as a bespoke intermediate in a targeted drug discovery program.

This guide, therefore, takes a unique approach. It infers the scientific narrative of this compound by dissecting the established history and synthesis of its foundational precursors: Methyl 6-methylnicotinate and Methyl 6-formylnicotinate. By understanding the well-trodden synthetic pathways to these related molecules, we can construct a scientifically rigorous and plausible route to the target compound, offering researchers a blueprint for its synthesis and a context for its potential applications.

Part 1: The Foundational Precursor: Methyl 6-methylnicotinate

The journey to our target molecule begins with Methyl 6-methylnicotinate, a pivotal intermediate in the pharmaceutical industry.[1][2][3] It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib and compounds targeting central nervous system (CNS) disorders.[1][2]

Synthetic Methodologies

The most common and industrially scalable method for the synthesis of Methyl 6-methylnicotinate is the Fischer-Speier esterification of 6-methylnicotinic acid.[1][3] This acid-catalyzed reaction with methanol is efficient and high-yielding.

Comparative Analysis of Synthesis Methods for Methyl 6-methylnicotinate

Method/CatalystReagents & CatalystReaction ConditionsReported Yield
Fischer Esterification6-Methylnicotinic acid, Methanol, Concentrated Sulfuric Acid (H₂SO₄)Reflux, 17 hours75%
Fischer Esterification6-Methylnicotinic acid, Methanol saturated with Hydrogen Chloride (HCl) gasReflux, 1 hourNot specified
Thionyl Chloride5-Methylnicotinic acid, Methanol, Thionyl chloride20°C to reflux, 4 hours98.2% (for the 5-methyl isomer)[4]
Experimental Protocol: Fischer Esterification using Sulfuric Acid[1][5]
  • Reaction Setup: To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 17 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture and concentrate it to dryness under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution and solid NaHCO₃ until the pH is adjusted to approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).[1][5]

  • Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to afford Methyl 6-methylnicotinate as an off-white solid (33 g, 75% yield).[1][5]

6-Methylnicotinic Acid 6-Methylnicotinic Acid Reaction Mixture Reaction Mixture 6-Methylnicotinic Acid->Reaction Mixture Methanol, H₂SO₄ Crude Product Crude Product Reaction Mixture->Crude Product Reflux (17h) Neutralized Mixture Neutralized Mixture Crude Product->Neutralized Mixture aq. NaHCO₃ Pure Product Methyl 6-methylnicotinate Neutralized Mixture->Pure Product EtOAc Extraction & Purification

Caption: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification.

Spectroscopic Profile

The structural confirmation of Methyl 6-methylnicotinate is achieved through standard spectroscopic techniques.

Proton (¹H) AssignmentChemical Shift (δ) ppmMultiplicity
H-2 (Pyridine ring)9.06Singlet (s)
H-4 (Pyridine ring)8.13Doublet of doublets (dd)
H-5 (Pyridine ring)7.20Doublet (d)
-OCH₃ (Ester methyl)3.89Singlet (s)
-CH₃ (Pyridine methyl)2.58Singlet (s)
Data recorded in Chloroform-d (CDCl₃)[5]

Part 2: Introduction of the Formyl Group: The Chemistry of Methyl 6-formylnicotinate

The next key structural feature of our target molecule is the formyl group at the 6-position. The synthesis of Methyl 6-formylnicotinate provides a clear precedent for introducing this functionality.

Synthesis via Oxidation

A highly efficient method for the synthesis of Methyl 6-formylnicotinate is the oxidation of Methyl 6-hydroxymethylnicotinate using activated manganese dioxide (MnO₂).[6] This method is favored for its mild conditions and high yield.

Experimental Protocol: Oxidation with Manganese Dioxide[7]
  • Reaction Setup: A mixture of Methyl 6-hydroxymethylnicotinate (7 g, 37 mmol) and manganese dioxide (32.3 g, 372 mmol) in dichloromethane (200 mL) is stirred at 20°C.

  • Reaction: The reaction is allowed to proceed for 4 hours.

  • Workup: After completion, the mixture is filtered to remove the manganese salts.

  • Purification: The filtrate is concentrated, and the residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 5/1) to afford Methyl 6-formylnicotinate (6 g, 97% yield).[6]

Methyl 6-hydroxymethylnicotinate Methyl 6-hydroxymethylnicotinate Reaction Mixture Reaction Mixture Methyl 6-hydroxymethylnicotinate->Reaction Mixture MnO₂, Dichloromethane Crude Product Crude Product Reaction Mixture->Crude Product Stir at 20°C (4h) Purified Product Methyl 6-formylnicotinate Crude Product->Purified Product Filtration & Chromatography cluster_0 Proposed Synthetic Pathway 2,3-Lutidine 2,3-Lutidine Methyl 5-methylnicotinate Methyl 5-methylnicotinate 2,3-Lutidine->Methyl 5-methylnicotinate Oxidation & Esterification Intermediate Intermediate Methyl 5-methylnicotinate->Intermediate Selective Bromination (e.g., NBS) Hydroxymethyl Intermediate Hydroxymethyl Intermediate Intermediate->Hydroxymethyl Intermediate Hydrolysis Target Molecule Methyl 6-formyl-5-methylnicotinate Hydroxymethyl Intermediate->Target Molecule Oxidation (e.g., MnO₂)

Caption: Proposed synthesis of Methyl 6-formyl-5-methylnicotinate.

Part 4: Applications and Future Directions

The true value of a molecule like Methyl 6-formyl-5-methylnicotinate lies in its potential as a versatile building block. The formyl and ester groups are ripe for further chemical modification, allowing for the construction of complex molecular architectures.

  • Medicinal Chemistry: The nicotinate scaffold is a well-established pharmacophore. This particular derivative could serve as an intermediate in the synthesis of novel inhibitors for enzymes such as D-amino acid oxidase or as a scaffold for new anti-inflammatory agents. [2][7]* Agrochemicals: Pyridine-based compounds are also prevalent in agrochemicals. The unique substitution pattern could lead to the discovery of new herbicides or pesticides.

  • Materials Science: Functionalized aromatic compounds are of interest in the development of new organic materials with specific electronic or optical properties.

Conclusion

While the history of Methyl 6-formyl-5-methylnicotinate may not be as storied as some foundational molecules in organic chemistry, its importance should not be underestimated. By understanding the synthesis of its close relatives, we can confidently propose methods for its own creation. This guide provides a framework for researchers to approach the synthesis of this and other complex pyridine derivatives, empowering them to explore new frontiers in drug discovery and materials science. The story of Methyl 6-formyl-5-methylnicotinate is likely still being written, one synthetic step at a time, in laboratories around the world.

References

  • National Institutes of Health. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. [Link]

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  • Patsnap. Synthesis method of 6-methyl nicotine - Eureka. [Link]

  • MDPI. Efficient Method of (S)-Nicotine Synthesis. [Link]

  • Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
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  • Wikipedia. 6-Methylnicotine. [Link]

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  • Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. [Link]

  • PrepChem.com. Synthesis of methyl 6-methylnicotinate. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Performance Synthesis of Naphthyridine and Pyridopyrimidine Scaffolds via Methyl 6-formyl-5-methylnicotinate

Introduction & Strategic Value Methyl 6-formyl-5-methylnicotinate is a high-value, tri-functionalized pyridine building block. Its structural uniqueness lies in the ortho-positioning of the methyl group (C5) relative to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

Methyl 6-formyl-5-methylnicotinate is a high-value, tri-functionalized pyridine building block. Its structural uniqueness lies in the ortho-positioning of the methyl group (C5) relative to the reactive formyl group (C6) . Unlike simple pyridine aldehydes, this scaffold offers a built-in steric handle that influences the regioselectivity of downstream cyclizations and the conformational entropy of resulting inhibitors.

Core Applications:

  • Kinase Inhibitors: Precursor for 1,6-naphthyridines (e.g., PI3K/mTOR pathway modulators).

  • Fragment-Based Drug Discovery (FBDD): The C3-ester provides a handle for late-stage diversification (amides/ureas), while the C6-aldehyde allows for rapid library generation.

Structural Analysis & Reactivity Profile

The C5-methyl group exerts a steric penalty on the C6-aldehyde. Standard protocols for un-substituted pyridine aldehydes often fail or stall with this substrate. This guide provides optimized protocols specifically tuned to overcome this steric barrier using Lewis acid catalysis and controlled dehydration conditions.

Visualizing the Synthetic Logic

The following diagram outlines the divergent synthetic pathways available from this core scaffold.

SyntheticPathways Start Methyl 6-formyl- 5-methylnicotinate Naph 1,6-Naphthyridines (Friedländer) Start->Naph 2-Aminoacetophenone Lewis Acid (Yb(OTf)3) HWE Vinyl Pyridines (HWE/Wittig) Start->HWE Phosphonate Base Imine Schiff Base Intermediate Start->Imine R-NH2 Dehydration Amine C6-Aminomethyl Derivatives Imine->Amine NaBH(OAc)3 Reductive Amination

Figure 1: Divergent synthetic utility of Methyl 6-formyl-5-methylnicotinate. The C5-methyl group necessitates specific catalytic interventions in the Friedländer and Amination pathways.

Critical Handling & Purification (Protocol QC-1)

Challenge: Pyridine aldehydes are prone to air-oxidation (forming the carboxylic acid) and hydration (forming the gem-diol), particularly when electron-deficient. The 5-methyl group provides some protection, but purity is paramount for reproducible kinetics.

Protocol:

  • Assessment: Check 1H NMR (CDCl3). The aldehyde proton should appear as a singlet near 10.1–10.3 ppm . If a broad singlet at ~11-12 ppm is visible, significant oxidation to the acid has occurred.

  • Purification (Bisulfite Wash):

    • Dissolve crude material in EtOAc.

    • Wash with saturated NaHSO3 (aq) . The aldehyde forms a water-soluble bisulfite adduct.

    • Separate the organic layer (discard impurities).

    • Treat the aqueous layer with solid Na2CO3 until pH > 9 to liberate the aldehyde.

    • Extract back into EtOAc, dry (Na2SO4), and concentrate.

  • Storage: Store under Argon at -20°C.

Synthesis of 1,6-Naphthyridines (The Friedländer Protocol)[1]

Context: The Friedländer condensation involves reacting the C6-aldehyde with an o-amino ketone (e.g., 2-aminoacetophenone). The Problem: The C5-methyl group hinders the initial nucleophilic attack and the subsequent rotation required for ring closure. Classical basic conditions (KOH/EtOH) often lead to low yields due to competing Cannizzaro reactions or polymerization. The Solution: Use of Ytterbium(III) Triflate [Yb(OTf)3] as a Lewis Acid catalyst promotes carbonyl activation without degrading the sensitive ester.

Experimental Procedure

Reagents:

  • Methyl 6-formyl-5-methylnicotinate (1.0 equiv)

  • 2-Aminoacetophenone derivative (1.1 equiv)

  • Yb(OTf)3 (5-10 mol%)

  • Solvent: Ethanol (EtOH) or Toluene (for azeotropic removal of water)

Step-by-Step:

  • Setup: In a sealed tube or round-bottom flask equipped with a condenser, dissolve the aldehyde (1.0 mmol) and the ketone (1.1 mmol) in EtOH (5 mL, 0.2 M).

  • Catalyst Addition: Add Yb(OTf)3 (0.05 mmol, 31 mg).

  • Reaction: Heat the mixture to reflux (80°C) . Monitor by TLC (usually 3–6 hours).

    • Note: If conversion stalls, add 4Å molecular sieves to scavenge water, driving the imine formation equilibrium.

  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold EtOH (Highest Purity).

    • If soluble: Concentrate, redissolve in DCM, wash with water, and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Mechanism & Steric Logic:

Mechanism Step1 Activation: Yb(III) coordinates to C6-Aldehyde Oxygen Step2 Nucleophilic Attack: Amino group attacks C6 (Rate Limiting due to C5-Me) Step1->Step2 Step3 Imine Formation (-H2O) Step2->Step3 Step4 Aldol Cyclization: Methyl ketone enol attacks C5-Pyridine Step3->Step4 Requires Rotation

Figure 2: Mechanistic flow of the Friedländer condensation highlighting the Lewis Acid activation role.

Reductive Amination (Library Generation)

Context: Creating amine libraries for SAR (Structure-Activity Relationship) studies. The Problem: The C3-ester is susceptible to reduction if strong reducing agents (like LiAlH4) are used. The Solution: Use Sodium Triacetoxyborohydride (STAB) . It is mild, does not reduce the ester, and is selective for the imine over the aldehyde, preventing direct reduction of the starting material.

Experimental Procedure

Reagents:

  • Methyl 6-formyl-5-methylnicotinate (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • NaBH(OAc)3 (1.5 equiv)

  • Acetic Acid (1.0 equiv) - Crucial for catalysis

  • DCE (Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Dissolve aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Verify imine formation by TLC. The aldehyde spot should disappear.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol, 318 mg) in one portion.

  • Incubation: Stir at RT for 4–16 hours.

  • Quench: Add saturated NaHCO3 (aq) carefully (gas evolution).

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH3).

Data Summary & Troubleshooting

ParameterFriedländer (Naphthyridines)Reductive Amination (Amines)
Key Reagent Yb(OTf)3 (Cat.)NaBH(OAc)3 (Stoich.)
Solvent EtOH (Green) or TolueneDCE or DCM
Temp 80°C (Reflux)20-25°C (RT)
C5-Me Effect Slows initial attack; requires heat/acid.Slows imine formation; add AcOH.
Typical Yield 65 - 85%75 - 95%
Major Side Product Aldol self-condensation (rare)Direct reduction of aldehyde (if no AcOH used)

References

  • Friedländer Synthesis Overview: Marco-Contelles, J., et al.[2] "The Friedländer reaction: synthetic and pharmacological perspectives." Chemical Reviews 109.6 (2009): 2652-2671. Link

  • Lewis Acid Catalysis: Wu, J., et al. "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation." Organic & Biomolecular Chemistry 4.1 (2006): 126-129. Link

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride." The Journal of Organic Chemistry 61.11 (1996): 3849-3862. Link

  • Pyridine Chemistry Grounding: Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley, 2010. (General Reference for Pyridine reactivity).

Sources

Application

Using Methyl 6-formyl-5-methylnicotinate as a building block in medicinal chemistry

Executive Summary: The "Magic Methyl" Advantage Methyl 6-formyl-5-methylnicotinate (MFMN) is not merely a pyridine building block; it is a strategic scaffold designed to leverage the "Magic Methyl" effect in drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Advantage

Methyl 6-formyl-5-methylnicotinate (MFMN) is not merely a pyridine building block; it is a strategic scaffold designed to leverage the "Magic Methyl" effect in drug discovery. While the non-methylated analog (Methyl 6-formylnicotinate) is a common intermediate, the introduction of the methyl group at the C5 position offers three distinct medicinal chemistry advantages:

  • Conformational Restriction: The C5-methyl group induces steric clash with substituents at C4 or C6, locking the conformation of attached ligands, which can significantly reduce the entropic penalty of binding to protein targets (e.g., Kinases, GPCRs).

  • Metabolic Blocking: The C5 position of pyridine rings is a common "soft spot" for oxidative metabolism (CYP450-mediated oxidation). Methylation blocks this site, potentially extending half-life (

    
    ).
    
  • Solubility & Lipophilicity Modulation: It allows for precise tuning of LogP without adding excessive molecular weight.

This guide details the application of MFMN in synthesizing fused heterocycles—specifically pyrido[2,3-d]pyrimidines (common in PI3K/mTOR inhibitors)—and provides validated protocols for its use.

Chemical Profile & Reactivity

PropertySpecification
Chemical Name Methyl 6-formyl-5-methylnicotinate
Molecular Formula C

H

NO

Molecular Weight 179.17 g/mol
Key Functionality C6-Aldehyde: High reactivity for condensation/reductive amination.C3-Ester: Precursor for amides or heterocycle fusion.C5-Methyl: Steric/Metabolic blocker.
Solubility Soluble in DCM, MeOH, DMSO, DMF. Sparingly soluble in water.[1]
Storage Inert atmosphere (Ar/N

), -20°C. Aldehyde is prone to oxidation to carboxylic acid if exposed to air.

Strategic Application: Synthesis of Kinase Inhibitor Scaffolds

The most high-value application of MFMN is the rapid construction of pyrido[2,3-d]pyrimidine cores. This fused system is a bioisostere of quinazoline (e.g., Gefitinib) and is prevalent in inhibitors of PIM-1, CDK, and PI3K kinases.

Reaction Logic

The synthesis exploits the ortho-placement of the aldehyde (electrophile) and the ester (electrophile) to perform a double-condensation with binucleophiles like amidines or guanidines.

Visualization: Scaffold Versatility Workflow

The following diagram illustrates how MFMN serves as a divergent hub for multiple drug classes.

MFMN_Versatility MFMN Methyl 6-formyl- 5-methylnicotinate (Core Scaffold) Amidine + Amidines/Guanidines (Base, Heat) MFMN->Amidine Amine + Primary Amines (NaBH(OAc)3) MFMN->Amine Hydrazine + Hydrazines MFMN->Hydrazine PyridoPyr Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Amidine->PyridoPyr Cyclocondensation SecAmine C6-Aminomethyl Pyridines (Linker Chemistry) Amine->SecAmine Reductive Amination Pyrazolo Pyrazolo[3,4-b]pyridines (GPCR Ligands) Hydrazine->Pyrazolo Knorr-type Cyclization

Figure 1: Divergent synthesis pathways from the MFMN scaffold. The C5-methyl group (not shown in text labels) is retained in all products, providing structural rigidity.

Experimental Protocol: Synthesis of 2-Amino-pyrido[2,3-d]pyrimidin-7-one

This protocol describes the condensation of MFMN with guanidine carbonate to form a core scaffold typical of CDK inhibitors.

Safety Pre-Check
  • Hazard: Guanidine carbonate is an irritant.[2] MFMN is a potent sensitizer.

  • PPE: Standard lab coat, nitrile gloves, safety glasses. Work in a fume hood.

Materials
  • Methyl 6-formyl-5-methylnicotinate (1.0 eq)

  • Guanidine Carbonate (1.5 eq)

  • Absolute Ethanol (anhydrous)

  • Triethylamine (TEA) (catalytic, 0.1 eq)

  • Acetic Acid (for workup)

Step-by-Step Methodology
  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve MFMN (179 mg, 1.0 mmol) in Absolute Ethanol (10 mL).

    • Add Guanidine Carbonate (270 mg, 1.5 mmol) in one portion.

    • Note: The solution may turn slightly yellow due to imine formation.

  • Cyclization:

    • Heat the reaction mixture to reflux (78°C) under an inert atmosphere (N

      
       balloon).
      
    • Monitor by TLC (DCM:MeOH 95:5) or LC-MS.[2][3]

    • Reaction Time: Typically 4–6 hours. The aldehyde forms the imine first, followed by intramolecular cyclization with the ester.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~25% of the original volume using a rotary evaporator.

    • Add ice-cold water (10 mL) and adjust pH to ~6.0 using dilute Acetic Acid. This protonates the pyrimidine ring slightly, aiding precipitation of the neutral species or salt depending on pKa.

    • Observation: A pale yellow to off-white precipitate should form.

  • Purification:

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold water (2 x 5 mL) followed by cold diethyl ether (to remove unreacted aldehyde).

    • Dry under high vacuum at 45°C for 12 hours.

  • Validation Criteria:

    • Yield: Expected 65–80%.

    • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10.0 ppm) and the methyl ester singlet (~3.9 ppm). A new singlet for the pyrimidine ring proton should appear.

    • Mass Spec: [M+H]+ = 191.2 (approx, depending on tautomer).

Application Note: Reductive Amination for FBDD

In Fragment-Based Drug Discovery (FBDD), the aldehyde handle allows for the rapid generation of secondary amine libraries.

Why use MFMN here? The C5-methyl group creates a "steric wall." When you attach an amine to the C6-position, the C5-methyl forces the new amine substituent to twist out of plane. This is critical for atropisomer-selective binding designs.

Mechanism of Action (Pathway)

The following diagram details the mechanism for the fused ring formation described in the protocol above.

Reaction_Mechanism Step1 Reactants: MFMN (Aldehyde) + Guanidine Step2 Intermediate A: Schiff Base Formation (Imine) Step1->Step2 - H2O (Condensation) Step3 Intermediate B: Intramolecular Nucleophilic Attack (Amine attacks Ester) Step2->Step3 Ring Closure Step4 Product: 2-Amino-6-methylpyrido[2,3-d]pyrimidin-7(8H)-one Step3->Step4 - MeOH (Amidation)

Figure 2: Mechanistic flow of the cyclocondensation reaction.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<30%) Aldehyde oxidationEnsure MFMN is fresh or repurified via silica column (Hex/EtOAc) before use. Check 1H NMR for -COOH peak.
Incomplete Cyclization Steric hindrance of C5-MeThe C5-methyl slows down the attack on the ester. Increase reflux time to 12h or use a higher boiling solvent (e.g., n-Butanol).
Side Products Cannizzaro ReactionAvoid strong bases (NaOH/KOH). Use milder bases like Carbonate or DIPEA.

References

  • Schönherr, H., & Cernak, T. (2013).Profound methyl effects in drug discovery and a call for new C-H methylation methods. Angewandte Chemie International Edition. (Discusses the "Magic Methyl" effect).
  • Borbulevych, O. Y., et al. (2010).Synthesis of pyrido[2,3-d]pyrimidines. Patent WO2010000668.
  • ChemicalBook. Methyl 6-formylnicotinate Product Data. (Base scaffold properties).

  • Barreiro, E. J., et al. (2011). The methylation effect in medicinal chemistry. Chemical Reviews, 111(9), 5215-5246.

Sources

Method

Protocol for the formylation reaction to produce Methyl 6-formyl-5-methylnicotinate

An Application Note for the Regioselective Synthesis of Methyl 6-formyl-5-methylnicotinate Introduction: Navigating the Challenges of Pyridine Formylation Methyl 6-formyl-5-methylnicotinate is a valuable heterocyclic bui...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Regioselective Synthesis of Methyl 6-formyl-5-methylnicotinate

Introduction: Navigating the Challenges of Pyridine Formylation

Methyl 6-formyl-5-methylnicotinate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites: a methyl ester, a formyl group, and a substituted pyridine core, which together allow for diverse downstream chemical modifications. The synthesis of such polysubstituted pyridines, however, presents a significant challenge. The inherent electron-deficient nature of the pyridine ring makes it resistant to classical electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation, which are typically effective for electron-rich aromatic systems[1]. While modern methods involving transition-metal-catalyzed C-H activation or complex multi-step sequences have been developed for pyridine functionalization, they can suffer from issues of cost, scalability, and functional group tolerance[2][3].

This application note presents a robust and reliable protocol for the synthesis of Methyl 6-formyl-5-methylnicotinate. Instead of attempting a direct and often low-yielding formylation of the pyridine core, this strategy employs the selective oxidation of a precursor, Methyl 5,6-dimethylnicotinate. This approach leverages the differential reactivity of the methyl groups on the pyridine ring, providing a high-yielding and scalable pathway to the target compound. The protocol is designed for researchers in both academic and industrial settings, offering detailed procedural steps, mechanistic insights, and validation checkpoints to ensure reproducibility and success.

Guiding Principle: The Mechanism of Selective Benzylic Oxidation

The core of this protocol is the selective oxidation of the methyl group at the C6 position of the pyridine ring, which is electronically analogous to a benzylic position. The C-H bonds of this methyl group are weakened due to hyperconjugation with the π-system of the aromatic ring, making them susceptible to oxidation. The methyl group at the C5 position is significantly less activated.

Selenium dioxide (SeO₂) is the oxidant of choice for this transformation. It is a highly effective reagent for the oxidation of allylic and benzylic methyl groups directly to aldehydes. The reaction is believed to proceed through an ene reaction followed by a[2][4]-sigmatropic rearrangement.

The proposed mechanism involves several key steps:

  • Ene Reaction: The starting material, Methyl 5,6-dimethylnicotinate, reacts with selenium dioxide in an ene-type reaction, where the activated 6-methyl group acts as the ene component. This forms an organoselenium intermediate.

  • [2][4]-Sigmatropic Rearrangement: The intermediate undergoes a rapid[2][4]-sigmatropic rearrangement, which shifts the selenium atom and forms a new C-O bond.

  • Hydrolysis: Subsequent hydrolysis of the resulting selenium-containing species yields the desired aldehyde and elemental selenium (Se), which precipitates from the reaction mixture as a black or red solid.

This mechanistic pathway explains the high selectivity for the aldehyde product, as over-oxidation to the carboxylic acid is generally slow under these conditions.

G cluster_main Mechanism: SeO₂ Oxidation of Methyl 5,6-dimethylnicotinate Start Methyl 5,6-dimethylnicotinate Intermediate1 Allylic Seleninic Acid Intermediate (via Ene Reaction) Start->Intermediate1 + SeO₂ SeO2 Selenium Dioxide (SeO₂) SeO2->Intermediate1 Intermediate2 Rearranged Ester (via [2,3]-Sigmatropic Shift) Intermediate1->Intermediate2 [2,3]-Sigmatropic Rearrangement Hydrolysis Hydrolysis Intermediate2->Hydrolysis Product Methyl 6-formyl-5-methylnicotinate Hydrolysis->Product Forms Aldehyde Byproduct H₂SeO₂ / Se (precipitate) Hydrolysis->Byproduct Releases Selenium

Caption: Proposed mechanism for the selective oxidation of the 6-methyl group.

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the necessary precursor, Methyl 5,6-dimethylnicotinate, followed by its selective oxidation to the final product.

Part A: Synthesis of Precursor (Methyl 5,6-dimethylnicotinate)

The precursor is readily synthesized from commercially available 5,6-dimethylnicotinic acid via a standard Fischer esterification.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5,6-Dimethylnicotinic Acid151.1610.0 g66.1
Methanol (Anhydrous)32.04200 mL-
Sulfuric Acid (Conc.)98.084 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5,6-dimethylnicotinic acid (10.0 g, 66.1 mmol) and methanol (200 mL).

  • Stir the suspension and carefully add concentrated sulfuric acid (4 mL) dropwise.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 5,6-dimethylnicotinate as a solid, which can be used in the next step without further purification.

Part B: Selective Oxidation to Methyl 6-formyl-5-methylnicotinate

Safety First: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

ReagentCAS NumberMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 5,6-dimethylnicotinate54434-60-3165.195.0 g30.3
Selenium Dioxide (SeO₂)7446-08-4110.973.7 g33.3
1,4-Dioxane (Anhydrous)123-91-188.11100 mL-
Water7732-18-518.025 mL-

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 5,6-dimethylnicotinate (5.0 g, 30.3 mmol) and anhydrous 1,4-dioxane (100 mL).

  • Reagent Addition: Add selenium dioxide (3.7 g, 33.3 mmol, 1.1 eq.) and water (5 mL) to the suspension. Rationale: A small amount of water is often added to facilitate the reaction with SeO₂.

  • Reaction Conditions: Heat the mixture to reflux (approx. 101°C) under a nitrogen atmosphere. The reaction mixture will turn dark as elemental selenium precipitates. Maintain reflux for 4-6 hours.

  • In-Process Control (TLC Monitoring): Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). A new spot corresponding to the more polar aldehyde product should appear, while the starting material spot diminishes.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with ethyl acetate (50 mL). Rationale: Celite provides a fine filtration medium that effectively removes the finely divided selenium byproduct.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Methyl 6-formyl-5-methylnicotinate as a solid.

Workflow, Validation, and Troubleshooting

A robust protocol includes checkpoints for validation and a clear understanding of how to address potential issues.

Caption: Experimental workflow from starting material to final product analysis.

Trustworthiness & Self-Validation
  • TLC Analysis: Use a UV lamp (254 nm) to visualize spots. The product, containing a conjugated aldehyde, should be UV-active. A co-spot (lane with both starting material and reaction mixture) can confirm the consumption of the reactant.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H NMR: Expect a singlet for the aldehyde proton (~10 ppm), singlets for the ester and methyl protons, and aromatic protons in the appropriate region.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₉H₉NO₃, MW: 179.17) should be observed.

    • HPLC: To assess purity, a sharp, single peak should be observed under appropriate conditions.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature; deactivated SeO₂.Extend reflux time and monitor by TLC. Ensure SeO₂ is from a reliable source and has been stored properly.
Low Yield Product loss during work-up or purification; sublimation of SeO₂.Ensure efficient extraction and careful handling during chromatography. Ensure the reflux condenser is efficient to prevent loss of SeO₂.
Over-oxidation to Carboxylic Acid Prolonged reaction time; excess oxidant.Monitor the reaction closely and stop it once the starting material is consumed. Use the recommended stoichiometry (1.1 eq.) of SeO₂.
Difficult Purification Co-elution of byproducts.Adjust the polarity of the eluent system for chromatography. A shallower gradient may improve separation.

Conclusion

The selective oxidation of Methyl 5,6-dimethylnicotinate using selenium dioxide offers a reliable and efficient route to Methyl 6-formyl-5-methylnicotinate. This protocol avoids the regioselectivity issues associated with direct formylation of electron-poor pyridine systems. By providing a detailed, step-by-step procedure grounded in clear mechanistic principles, along with integrated checkpoints for validation and troubleshooting, this application note serves as a comprehensive guide for chemists to successfully synthesize this important chemical intermediate.

References

  • Fu, W., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters, 27(24), 6403-6408. Available at: [Link]

  • Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

  • Zhang, J., et al. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry, 7, 2996–3004. Available at: [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Organic Syntheses Procedure. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. PrepChem.com. Available at: [Link]

  • Wang, L., et al. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols: Investigating Methyl 6-formyl-5-methylnicotinate as a Novel Agrochemical Scaffold

Introduction: The Quest for Novel Agrochemicals The field of agrochemical research is in a constant state of evolution, driven by the dual pressures of increasing agricultural productivity and the rise of resistance to e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Agrochemicals

The field of agrochemical research is in a constant state of evolution, driven by the dual pressures of increasing agricultural productivity and the rise of resistance to existing pesticides.[1][2] The development of novel active ingredients with unique modes of action is paramount to overcoming these challenges and ensuring global food security.[2] Within this landscape, heterocyclic chemistry, particularly scaffolds based on the pyridine ring, has proven to be an exceptionally fruitful area for discovery. Nicotinic acid and its derivatives are prominent examples, forming the structural core of numerous successful insecticides, herbicides, and fungicides.[3][4]

This document introduces Methyl 6-formyl-5-methylnicotinate (CAS: 2169635-48-5), a substituted pyridine derivative, as a promising but underexplored candidate for agrochemical development. Its structure combines the proven nicotinic acid backbone with a reactive formyl group and a methyl ester, providing multiple points for synthetic modification and potential interaction with biological targets.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides the scientific rationale for investigating this compound, detailed protocols for its synthesis and multi-disciplinary bio-screening, and a framework for interpreting the results to guide further research and development.

Compound Profile: Methyl 6-formyl-5-methylnicotinate

A thorough understanding of the target molecule is the foundation of any screening campaign. This section details the properties of Methyl 6-formyl-5-methylnicotinate and outlines a robust synthesis protocol.

Chemical Structure and Properties
  • Chemical Name: Methyl 6-formyl-5-methylpyridine-3-carboxylate

  • CAS Number: 2169635-48-5

  • Molecular Formula: C₉H₉NO₃

  • Molecular Weight: 179.18 g/mol

  • Physical Form: Solid

  • Storage: Inert atmosphere, 2-8°C

Rationale for Investigation: The structure of Methyl 6-formyl-5-methylnicotinate is compelling for several reasons. The nicotinic acid core is a known pharmacophore for insect nicotinic acetylcholine receptors (nAChRs).[5][6] The substitution pattern on the pyridine ring is critical for biological activity, and the presence of both a formyl group and a methyl group offers unique steric and electronic properties. Furthermore, the formyl and ester moieties serve as versatile chemical handles for creating a library of analogues, enabling comprehensive Structure-Activity Relationship (SAR) studies.[7][8]

Synthesis Protocol

While this specific molecule is available from specialty chemical suppliers, in-house synthesis may be required for larger quantities or analogue development. The following protocol is adapted from established methods for the synthesis of substituted nicotinic acid esters, such as formylation and cyclization strategies.[9][10][11]

Protocol 2.2.1: Synthesis of Methyl 6-formyl-5-methylnicotinate

  • Objective: To synthesize the title compound from a suitable precursor. This protocol is based on the oxidation of a hydroxymethyl group, a common and high-yielding transformation.[12]

  • Materials:

    • Methyl 6-(hydroxymethyl)-5-methylnicotinate (precursor)

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (DCM), anhydrous

    • Silica Gel for column chromatography

    • Petroleum Ether and Ethyl Acetate (for chromatography)

    • Standard laboratory glassware, magnetic stirrer, rotary evaporator

  • Procedure:

    • To a solution of methyl 6-(hydroxymethyl)-5-methylnicotinate (1 equivalent) in anhydrous DCM (approx. 25 mL per gram of starting material), add activated MnO₂ (10 equivalents).

      • Causality: MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes without over-oxidizing to a carboxylic acid. The pyridine ring activates the adjacent methylene group, making this an effective method.

    • Stir the resulting suspension vigorously at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (e.g., starting from 10:1).

    • Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 6-formyl-5-methylnicotinate as a solid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Hypothesized Agrochemical Applications & Mechanisms

The structural features of Methyl 6-formyl-5-methylnicotinate suggest its potential for activity across multiple classes of agrochemicals.

Potential as an Insecticide (Neonicotinoid Analogue)

Hypothesis: The nicotinic acid core structure strongly suggests that the compound may act as an agonist at insect nicotinic acetylcholine receptors (nAChRs), the primary target of neonicotinoid insecticides.[5][13]

Plausible Mechanism of Action: Like other neonicotinoids, the molecule could be taken up systemically by plants through roots or leaves.[6] When an insect ingests plant tissues, the compound would bind to its postsynaptic nAChRs in the central nervous system.[5][14] This binding would lead to overstimulation of the nerve cells, causing involuntary muscle contractions, paralysis, and ultimately, death. The selectivity for insects over vertebrates arises from the lower binding affinity of neonicotinoids for mammalian nAChRs.[15]

Neonicotinoid_MoA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates Nerve Impulse Nerve Impulse nAChR->Nerve Impulse Opens Ion Channel M6F5MN Methyl 6-formyl- 5-methylnicotinate M6F5MN->nAChR Binds Irreversibly (Hypothesized) Paralysis & Death Paralysis & Death Nerve Impulse->Paralysis & Death Leads to Overstimulation

Caption: Hypothesized insecticidal mechanism at the synapse.

Potential as a Herbicide

Hypothesis: Numerous pyridine-containing compounds exhibit potent herbicidal activity.[16] Depending on its overall structure and properties, Methyl 6-formyl-5-methylnicotinate could interfere with essential plant biochemical pathways.

Plausible Mechanism of Action: One potential target is the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid membrane damage and cell death upon exposure to light. Several PPO-inhibiting herbicides feature heterocyclic rings.[17] Alternatively, some pyridine derivatives act as synthetic auxins, disrupting normal plant growth processes.[18]

Potential as a Fungicide

Hypothesis: The nicotinamide (a related structure) scaffold is present in successful fungicides like boscalid, which inhibits succinate dehydrogenase (Complex II) in the fungal respiratory chain.[4]

Plausible Mechanism of Action: The compound could potentially act as a respiration inhibitor. By binding to a key enzyme in the mitochondrial electron transport chain, it could disrupt ATP production, depriving the fungal cells of energy and leading to growth inhibition and death. This is a well-established and effective mode of action for many commercial fungicides.[19]

Experimental Protocols for Bioactivity Screening

The following protocols provide a standardized framework for the initial evaluation of Methyl 6-formyl-5-methylnicotinate. High-throughput screening (HTS) methodologies can be adapted from these principles for larger compound libraries.[20]

General Stock Solution Preparation
  • Accurately weigh 10 mg of Methyl 6-formyl-5-methylnicotinate.

  • Dissolve in 1 mL of a suitable solvent (e.g., DMSO or acetone) to create a 10,000 ppm (10 mg/mL) stock solution.

  • Prepare serial dilutions from this stock solution in water containing a small amount of a non-ionic surfactant (e.g., 0.02% Tween-20) to achieve the desired test concentrations.

Protocol 1: Insecticidal Activity Screening

This workflow is designed to assess both systemic and contact toxicity against a common agricultural pest.

Insecticidal_Screening_Workflow cluster_systemic Systemic Assay (Leaf Dip) cluster_contact Contact Assay (Spray) start Start: Prepare Test Solutions dip Dip leaf discs in test solution start->dip infest_c Place aphids on untreated leaf disc start->infest_c dry Air dry leaf discs dip->dry infest_s Place discs in petri dish & add aphids dry->infest_s incubate Incubate at 25°C, 16:8 L:D cycle infest_s->incubate spray Spray directly with test solution infest_c->spray spray->incubate assess Assess Mortality at 24, 48, 72 hours incubate->assess analyze Data Analysis: Calculate LC₅₀ assess->analyze end End analyze->end

Caption: Workflow for insecticidal bioactivity screening.

  • Target Organism: Green Peach Aphid (Myzus persicae).

  • Positive Control: Imidacloprid (a commercial neonicotinoid).

  • Negative Control: Solvent + surfactant solution.

  • Methodology (Systemic - Leaf Dip):

    • Excise leaf discs (e.g., from cabbage or radish) of a uniform size.

    • Using forceps, dip each leaf disc into a test solution for 10-15 seconds.

    • Place the discs on a wire rack to air dry completely.

    • Place one treated disc into a petri dish lined with moist filter paper.

    • Introduce 10-20 adult aphids into each dish.

    • Seal the dishes and incubate under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).

  • Data Collection: Count the number of dead aphids at 24, 48, and 72 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Self-Validation: The positive control (Imidacloprid) should show high mortality, while the negative control should show minimal to no mortality, confirming the validity of the experimental setup.

Protocol 2: Herbicidal Activity Screening

This protocol assesses both pre-emergence (soil-acting) and post-emergence (foliar-acting) herbicidal effects.

Herbicidal_Screening_Workflow cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay start Start: Prepare Test Solutions apply_pre Apply test solution to soil surface start->apply_pre apply_post Spray foliage with test solution start->apply_post sow_pre Sow seeds in soil-filled pots sow_pre->apply_pre incubate Incubate in greenhouse (controlled conditions) apply_pre->incubate sow_post Sow seeds and grow to 2-3 leaf stage sow_post->apply_post apply_post->incubate assess Assess at 7 and 14 days (visual injury, biomass) incubate->assess analyze Data Analysis: Calculate GR₅₀ assess->analyze end End analyze->end

Caption: Workflow for herbicidal bioactivity screening.

  • Target Organisms: Barnyard Grass (Echinochloa crusgalli, monocot) and Velvetleaf (Abutilon theophrasti, dicot).[21]

  • Positive Control: Glyphosate or 2,4-D.

  • Negative Control: Solvent + surfactant solution.

  • Methodology (Post-Emergence):

    • Grow target weeds in small pots until they reach the 2-3 leaf stage.

    • Using a spray chamber for uniform application, spray the foliage of the plants with the test solutions until runoff.

    • Place the treated plants in a greenhouse or growth chamber with controlled temperature and light.

  • Data Collection: After 7 and 14 days, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Symptoms include chlorosis (yellowing), necrosis (browning), and stunting. For quantitative data, harvest the above-ground biomass and record the fresh or dry weight.

  • Self-Validation: The positive control should cause significant injury or death, while the negative control plants remain healthy. This ensures that observed effects are due to the test compound and not environmental factors.

Data Analysis and Interpretation

Effective data analysis is crucial for identifying promising lead compounds. All experiments should be performed with multiple replicates (at least 3-4) to ensure statistical significance.

Calculating Potency

The primary goal is to determine the concentration of the compound that causes a 50% response. This is typically expressed as:

  • LC₅₀ (Lethal Concentration): Concentration that kills 50% of the test insect population.

  • IC₅₀ / GR₅₀ (Inhibitory/Growth Reduction Concentration): Concentration that inhibits plant growth by 50%.

  • EC₅₀ (Effective Concentration): Concentration that inhibits fungal mycelial growth by 50%.

These values are calculated using statistical software (e.g., R, SAS, or GraphPad Prism) by performing a probit or logit analysis on the dose-response data.

Data Presentation

Summarize the results in a clear, comparative table.

CompoundTarget OrganismAssay TypeCalculated Potency (ppm)
Methyl 6-formyl-5-methylnicotinate Myzus persicaeSystemic (LC₅₀)[Experimental Value]
Imidacloprid (Control)Myzus persicaeSystemic (LC₅₀)[Expected Value, e.g., <5]
Methyl 6-formyl-5-methylnicotinate Abutilon theophrastiPost-Emergence (GR₅₀)[Experimental Value]
Glyphosate (Control)Abutilon theophrastiPost-Emergence (GR₅₀)[Expected Value, e.g., <50]

Interpretation: A lower LC₅₀, GR₅₀, or EC₅₀ value indicates higher biological activity. Comparing the potency of the test compound to the commercial standard provides a benchmark for its potential. Promising "hit" compounds are those that show high activity at low concentrations.

Future Directions: From Hit to Lead

If initial screening reveals significant biological activity, the next phase of research involves lead optimization. The structure of Methyl 6-formyl-5-methylnicotinate is well-suited for this process.

Structure-Activity Relationship (SAR) Studies: The formyl and ester groups are prime targets for chemical modification.

  • Ester Modification: The methyl ester can be hydrolyzed to the carboxylic acid or transesterified to other alkyl or aryl esters to investigate how lipophilicity affects uptake and activity.

  • Formyl Group Derivatization: The aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into imines, oximes, or hydrazones. Each modification alters the molecule's size, polarity, and hydrogen bonding capacity, which can drastically impact its binding to a target enzyme or receptor.

SAR_Development Core Methyl 6-formyl- 5-methylnicotinate (Core Scaffold) Mod1 Ester Modification (R-Group Exploration) Core->Mod1 Site 1 Mod2 Formyl Group Derivatization Core->Mod2 Site 2 Mod3 Ring Substituent Modification Core->Mod3 Site 3 Deriv1 Alkyl/Aryl Esters Mod1->Deriv1 Deriv2 Carboxylic Acid Mod1->Deriv2 Deriv3 Imines/Oximes Mod2->Deriv3 Deriv4 Alcohol/Acid Mod2->Deriv4

Caption: Potential sites for synthetic modification for SAR studies.

Conclusion

Methyl 6-formyl-5-methylnicotinate represents a compelling starting point for the discovery of novel agrochemicals. Its foundation on the proven nicotinic acid scaffold, combined with versatile functional groups for synthetic elaboration, makes it a high-priority candidate for screening campaigns. The protocols detailed in this guide provide a robust, multi-disciplinary framework for a thorough initial evaluation of its insecticidal, herbicidal, and fungicidal potential. A systematic approach, beginning with the foundational screening described herein and progressing to SAR-guided optimization, will be critical in determining if this scaffold can yield the next generation of effective and sustainable crop protection solutions.

References

  • Britannica, T. Editors of Encyclopaedia (2022, December 20). neonicotinoid. Encyclopedia Britannica. [Link]

  • Kumar, S., Sawant, A. A., Chikhale, R. P., Karanjai, K., & Thomas, A. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry, 81(4), 1645–1653. [Link]

  • Pesticide Action Network UK. (2022, November 10). About Neonicotinoids. [Link]

  • Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 24(6), 5484. [Link]

  • Kumar, S., Sawant, A. A., Chikhale, R. P., Karanjai, K., & Thomas, A. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. ACS Publications. [Link]

  • Wang, J., Liu, J., Zhang, H., & Ma, H. (2005). Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. Journal of Agricultural and Food Chemistry, 53(26), 10156–10161. [Link]

  • Kumar, S., et al. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology, 45, 247–268. [Link]

  • Wang, Y., et al. (2006). Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns. Synthetic Communications, 36(18), 2657-2664. [Link]

  • Wikipedia contributors. (2024, February 15). Neonicotinoid. Wikipedia. [Link]

  • Xu, H., et al. (2020). Synthesis and Biological Activity of Triclopyr Derivatives Containing the Pyridine Group. Letters in Drug Design & Discovery, 17(6), 759-763. [Link]

  • Li, H., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science. [Link]

  • Shelke, S. M., et al. (2014). Synthesis and insecticidal activity of some nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 29-35. [Link]

  • Yang, G., et al. (2015). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science, 71(2), 259-268. [Link]

  • Akishina, E. A., et al. (2022). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 58(2), 173-181. [Link]

  • Basak, S., & Majumder, D. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Universal Journal of Plant Science, 4(1), 1-8. [Link]

  • Shelke, S. M., et al. (2014). Synthesis and insecticidal activity of some nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Google Patents. (1995).
  • Yu, C., et al. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry. [Link]

  • Tietjen, K., Drewes, M., & Stenzel, K. (2005). High throughput screening in agrochemical research. Combinatorial Chemistry & High Throughput Screening, 8(7), 589–594. [Link]

  • Google Patents. (1981).
  • Google Patents. (1995).
  • University of Sheffield. (2021). Developing screening tools to identify novel, resistance breaking pesticides. [Link]

  • Plant and Soil Sciences eLibrary. Traditional 'Chemical-Based' Discovery and Screening. [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Chemwish. (2025). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. [Link]

  • Wikipedia contributors. (2023, April 29). Menthyl nicotinate. Wikipedia. [Link]

  • P&S Chemicals. Product information, Methyl nicotinate. [Link]

  • Scribd. methyl-6-methyinicotinate Route of Synthesis. [Link]

  • ResearchGate. (2025). Synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • MDPI. (2025). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

Sources

Method

Purification techniques for crude Methyl 6-formyl-5-methylnicotinate

Application Note: High-Purity Isolation of Methyl 6-formyl-5-methylnicotinate Executive Summary Methyl 6-formyl-5-methylnicotinate (an unsymmetrical pyridine dicarbonyl derivative) is a critical building block in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Methyl 6-formyl-5-methylnicotinate

Executive Summary

Methyl 6-formyl-5-methylnicotinate (an unsymmetrical pyridine dicarbonyl derivative) is a critical building block in the synthesis of complex heterocyclic drugs, including next-generation kinase inhibitors. Its synthesis, typically achieved via the chemoselective oxidation of Methyl 5,6-dimethylnicotinate (using SeO₂ or Vilsmeier-Haack conditions), often results in a complex crude mixture containing unreacted starting material, over-oxidized carboxylic acids, and inorganic residues (e.g., selenium).

This guide details a tri-phasic purification strategy designed to isolate the aldehyde in >98% purity while mitigating its inherent instability (oxidation/dimerization).

Chemical Context & Impurity Profiling

To design an effective purification, one must understand the "enemies" in the crude mixture.

Impurity TypeOriginChemical BehaviorRemoval Strategy
Starting Material Unreacted Methyl 5,6-dimethylnicotinateNon-polar, no carbonyl reactivityBisulfite Extraction (remains in organic phase)
Over-oxidized Acid 5-methoxycarbonyl-3-methylpicolinic acidAcidic, highly polarBasic Wash (remains in aqueous phase)
Inorganic Residues Selenium (Se⁰) or Selenium DioxideInsoluble solids or Lewis acidic speciesCelite Filtration / Thiol Scavenging
Aldehyde Dimers Self-reaction of productReversible equilibriumThermal Depolymerization during workup

Protocol A: The Bisulfite "Switch" Method (Primary Purification)

This is the most robust method for separating the desired aldehyde from unreacted starting materials without using column chromatography. It relies on the reversible formation of a water-soluble bisulfite adduct.[1]

Mechanism


Step-by-Step Protocol
  • Preparation: Dissolve the crude reaction mixture (dark oil/solid) in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: If significant solids (Se⁰) are present, filter through a pad of Celite® first.[2]

  • Adduct Formation: Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Agitation: Vigorously stir or shake for 30–60 minutes.

    • Observation: A white precipitate (the adduct) may form at the interface. This is normal.

  • Phase Separation (The "Wash"):

    • Transfer to a separatory funnel.[1][3][4]

    • Keep the Aqueous Layer (contains the Product-Adduct).

    • Keep the Organic Layer temporarily (contains unreacted starting material and non-aldehyde impurities). Analyze by TLC to confirm.

  • Regeneration:

    • Place the aqueous layer (and any interface solids) back into a flask.

    • Add fresh EtOAc (equal volume).

    • Slowly add Solid Sodium Carbonate (Na₂CO₃) or 10% NaOH until pH > 10. Caution: CO₂ evolution.

    • Stir for 15 minutes to break the adduct.

  • Extraction:

    • Separate the layers.[1][2][3][4][5][6] The product is now in the Organic Layer .

    • Extract the aqueous layer 2x more with EtOAc.

  • Finishing: Dry combined organics over MgSO₄, filter, and concentrate < 40°C.

Protocol B: Flash Column Chromatography (Polishing)

If Protocol A yields <95% purity, or if the scale is small (<5g), use silica chromatography.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Pre-treatment: The pyridine nitrogen can cause tailing. Pre-wash the column with mobile phase containing 1% Triethylamine (TEA), then flush with neutral mobile phase.

  • Mobile Phase Gradient:

    • Solvent A: Hexanes (or Heptane)[7]

    • Solvent B: Ethyl Acetate[5]

    • Gradient: 0% B

      
       30% B over 10 CV (Column Volumes).
      
  • Detection: UV at 254 nm. The aldehyde typically elutes after the starting material but before the carboxylic acid.

Visualization of Workflows

Figure 1: The Bisulfite Purification Logic Gate

This diagram illustrates the chemical logic separating the aldehyde from non-reactive impurities.

BisulfitePurification Start Crude Mixture (Aldehyde + Starting Material + Impurities) Step1 Dissolve in EtOAc Add Sat. NaHSO3 Start->Step1 Separation Phase Separation Step1->Separation OrgPhase1 Organic Phase 1 (Contains Starting Material) Separation->OrgPhase1 Discard/Recycle AqPhase1 Aqueous Phase (Contains Product-Bisulfite Adduct) Separation->AqPhase1 Keep Regen Add Fresh EtOAc Basify (pH > 10) AqPhase1->Regen Separation2 Phase Separation Regen->Separation2 FinalOrg Final Organic Phase (Pure Methyl 6-formyl-5-methylnicotinate) Separation2->FinalOrg Dry & Conc. WasteAq Waste Aqueous (Sulfites/Salts) Separation2->WasteAq Discard

Caption: Workflow for the selective isolation of pyridine aldehydes using bisulfite adduct formation.

Figure 2: Impurity Fate Map

Tracking where specific contaminants are removed during the process.

ImpurityFate SM Starting Material (Methyl 5,6-dimethylnicotinate) Bisulfite Bisulfite Wash (Organic Phase) SM->Bisulfite Acid Over-oxidized Acid (Carboxylic Acid) Base Basic Extraction (Aqueous Phase) Acid->Base Se Selenium Residues Filt Celite Filtration Se->Filt SolidWaste Solid Waste Filt->SolidWaste OrgWaste Organic Waste Stream Bisulfite->OrgWaste AqWaste Aqueous Waste Stream Base->AqWaste

Caption: Fate mapping of common impurities during the purification of crude pyridine aldehydes.

Quality Control & Storage

Once isolated, the aldehyde is reactive. It must be validated and stored correctly immediately.

Analytical Parameters
  • ¹H NMR (CDCl₃): Look for the distinct aldehyde proton singlet at

    
     10.0–10.2 ppm . The methyl ester singlet appears at 
    
    
    
    ~4.0 ppm, and the C5-Methyl at
    
    
    ~2.6 ppm.
  • HPLC: Use a C18 column. Mobile phase: Water/Acetonitrile (0.1% Formic Acid). The aldehyde will have a distinct retention time compared to the acid (which elutes earlier) and the starting material (which elutes later).

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is recommended.

  • Stabilizer: For long-term storage, consider storing as the bisulfite adduct (solid salt) and regenerating it only when needed for the next reaction step.

References

  • Brindle Bisulfite Workup Protocol

    • Source: Department of Chemistry, University of Rochester.
    • Context: General protocol for the purification of aldehydes using sodium bisulfite adducts.[1][2][3][8]

    • URL:[Link]

  • Separation of Aldehydes and Reactive Ketones

    • Source: Boucher, M. M., et al. Organic Process Research & Development (2017).[2]

    • Context: Detailed optimization of the bisulfite extraction method for high-throughput purific
    • URL:[Link]

  • Synthesis of Pyridine Aldehydes via SeO₂ Oxid

    • Source:Journal of Organic Chemistry (General methodology reference for methyl-pyridine oxid
    • Context: Describes the formation of impurities (acids/dimers)
    • URL:[Link]

Sources

Application

Application Notes and Protocols: The Selective Oxidation of a Methyl Group to a Formyl Group

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Formyl Group The transformation of a chemically robust methyl group into a reactive and versatile formyl (alde...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Formyl Group

The transformation of a chemically robust methyl group into a reactive and versatile formyl (aldehyde) group is a cornerstone of modern organic synthesis. This oxidation is a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals, where the aldehyde serves as a synthetic linchpin for subsequent carbon-carbon bond formations, reductions, or further oxidations.[1] The primary challenge lies in achieving selectivity; the reaction must be arrested at the aldehyde stage, preventing over-oxidation to the more thermodynamically stable carboxylic acid.[2] This guide provides a detailed overview of established methods, explains the causality behind experimental choices, and offers robust protocols for this crucial transformation.

Choosing the Right Oxidant: A Comparative Overview

The selection of an appropriate oxidizing agent is paramount and depends heavily on the substrate's electronic properties, the presence of other sensitive functional groups, and considerations of scale and safety. While strong, non-selective oxidants like potassium permanganate (KMnO₄) will typically oxidize a benzylic methyl group all the way to a carboxylic acid, several reagents have been developed to selectively yield the aldehyde.[3]

Table 1: Comparison of Common Methods for Methyl to Formyl Oxidation

MethodReagent(s)Typical Substrate ScopeAdvantagesDisadvantages
Etard Reaction Chromyl chloride (CrO₂Cl₂)Aromatic and heterocyclic methyl groupsClassic, reliable method for simple arenes like toluene. High yields are possible.[4]Highly toxic and carcinogenic reagent. Formation of a stable intermediate complex. Limited scope beyond simple toluenes.[5]
Selenium Dioxide Oxidation Selenium dioxide (SeO₂)Allylic, benzylic, and α-carbonyl methyl/methylene groupsGood for activated methyl groups. Can be used catalytically.[6][7]Highly toxic and malodorous selenium compounds. Reactions can be slow.[7]
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO₂)Benzylic and allylic systemsMild, selective, and heterogeneous (easy removal). Good functional group tolerance.[8][9]Requires a large excess of "activated" MnO₂. Reactivity can be variable depending on the preparation method.[10]
Chromium Trioxide/ Acetic Anhydride CrO₃ / Acetic Anhydride (Ac₂O)Electron-rich and simple methylarenesAvoids over-oxidation by forming a stable gem-diacetate intermediate, which is then hydrolyzed.[11]Stoichiometric use of carcinogenic chromium(VI). Requires a separate hydrolysis step.
DDQ Oxidation 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Electron-rich benzylic and allylic methyl groupsPowerful oxidant for activated systems. Often proceeds via hydride abstraction.[12][13]Expensive reagent. Less effective for electron-deficient substrates.
Two-Step Halogenation-Oxidation NBS, then an oxidant (e.g., DMSO, Pyridine N-oxide)Benzylic and allylic methyl groupsAvoids harsh direct oxidation conditions. The intermediate halide is versatile.[14][15]Two distinct synthetic steps are required. Radical bromination can have selectivity issues.

Visualization of Key Processes

Visualizing the experimental sequence and underlying mechanism is crucial for understanding and successful execution.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation Setup 1. Reaction Setup (Inert Atmosphere, Solvent) Addition 2. Substrate & Reagent Addition (Controlled Temperature) Setup->Addition Reaction 3. Reaction Progress (Stirring, Monitored by TLC/GC) Addition->Reaction Quench 4. Quenching (e.g., Na₂SO₃, H₂O) Reaction->Quench Extract 5. Extraction (Organic Solvent) Quench->Extract Wash 6. Washing & Drying (Brine, MgSO₄) Extract->Wash Purify 7. Purification (Chromatography/Distillation) Wash->Purify Product Final Product (Characterization) Purify->Product

Caption: General experimental workflow for a typical oxidation reaction.

G Toluene Toluene (Ar-CH₃) Complex Etard Complex (Insoluble Precipitate) Toluene->Complex Ene Reaction in CCl₄ or CS₂ CrO2Cl2 2x Chromyl Chloride (CrO₂Cl₂) CrO2Cl2->Complex Benzaldehyde Benzaldehyde (Ar-CHO) Complex->Benzaldehyde Decomposition via [2,3] Sigmatropic Rearrangement Hydrolysis Reductive Hydrolysis (e.g., aq. Na₂SO₃) Hydrolysis->Benzaldehyde

Sources

Method

Application Note &amp; Protocol: A Proposed One-Pot Synthesis of Methyl 6-formyl-5-methylnicotinate for Drug Discovery Scaffolds

This technical guide provides a detailed protocol for a proposed one-pot synthesis of Methyl 6-formyl-5-methylnicotinate, a valuable building block in medicinal chemistry. This document is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed protocol for a proposed one-pot synthesis of Methyl 6-formyl-5-methylnicotinate, a valuable building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who are looking for efficient synthetic routes to novel heterocyclic compounds.

Introduction: The Significance of Substituted Nicotinates and the Efficiency of One-Pot Synthesis

Substituted nicotinic acid derivatives are crucial scaffolds in the development of new therapeutic agents, appearing in a wide range of biologically active compounds.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of pharmacological properties. Methyl 6-formyl-5-methylnicotinate, with its reactive formyl group, is a particularly useful intermediate for constructing more complex molecular architectures.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness.[2][3][4] This guide outlines a proposed one-pot procedure for the synthesis of Methyl 6-formyl-5-methylnicotinate, leveraging established chemical transformations to create a streamlined and practical protocol.

Core Chemical Principles & Mechanistic Rationale

The proposed one-pot synthesis of Methyl 6-formyl-5-methylnicotinate proceeds through a two-step sequence starting from a suitable precursor, Methyl 6-(hydroxymethyl)-5-methylnicotinate. The core transformations are:

  • Formation of the Precursor: The synthesis begins with the commercially available 5-methylnicotinic acid, which is first esterified to methyl 5-methylnicotinate. This is a standard Fischer esterification reaction.[5][6]

  • Selective Oxidation: The key step is the selective oxidation of the hydroxymethyl group at the 6-position to a formyl group. This transformation requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid or reaction with other parts of the molecule. Manganese dioxide (MnO₂) is an excellent choice for this purpose, as it is known to selectively oxidize allylic and benzylic alcohols.[7]

The causality behind the experimental choices lies in the need for high selectivity and yield. The choice of a one-pot procedure is predicated on the compatibility of the reagents and the stability of the intermediates under the reaction conditions.

Proposed One-Pot Experimental Protocol

This protocol is a proposed method based on established chemical principles and analogous transformations. Optimization may be necessary to achieve the desired yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 6-(hydroxymethyl)nicotinateReagentCommercially AvailableStarting material
Manganese Dioxide (activated)ReagentCommercially AvailableOxidizing agent
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent
Celite®---Commercially AvailableFiltration aid
Ethyl AcetateACS GradeCommercially AvailableFor chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Anhydrous Sodium SulfateReagentCommercially AvailableDrying agent
Equipment
  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Detailed Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 6-(hydroxymethyl)nicotinate (1 equivalent).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. The recommended concentration is approximately 0.1 M.

  • Addition of Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂) (10 equivalents). The addition should be done at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The starting material and product should have different Rf values. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with additional DCM to ensure all the product is collected.

  • Purification: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Methyl 6-formyl-5-methylnicotinate.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Manganese dioxide is a strong oxidizing agent. Handle with care and avoid contact with combustible materials.

Data Summary Table

ParameterValue
Starting Material Methyl 6-(hydroxymethyl)nicotinate
Key Reagent Activated Manganese Dioxide (MnO₂)
Stoichiometry (MnO₂) 10 equivalents
Solvent Anhydrous Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 4-6 hours (monitor by TLC)
Work-up Filtration through Celite®
Purification Silica Gel Column Chromatography

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification SM Methyl 6-(hydroxymethyl)nicotinate Reagent MnO2 in DCM Reaction Stir at RT, 4-6h Reagent->Reaction Filtration Filtration (Celite) Reaction->Filtration Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Methyl 6-formyl-5-methylnicotinate Chromatography->Product Chemical_Transformation reactant [Image of Methyl 6-(hydroxymethyl)nicotinate structure] product [Image of Methyl 6-formyl-5-methylnicotinate structure] reactant->product MnO2, DCM, RT

Caption: Oxidation of Methyl 6-(hydroxymethyl)nicotinate to Methyl 6-formyl-5-methylnicotinate.

Note: The DOT language does not support direct image embedding in this context. The labels serve as placeholders for the chemical structures.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction Inactive MnO₂Use freshly activated MnO₂.
Insufficient stirringEnsure vigorous stirring to maintain a good suspension of MnO₂.
Low Yield Product loss during work-upEnsure thorough washing of the filter cake.
Degradation of productAvoid prolonged reaction times or exposure to harsh conditions.
Impure Product Inefficient purificationOptimize the eluent system for column chromatography.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for a proposed one-pot synthesis of Methyl 6-formyl-5-methylnicotinate. By leveraging a selective oxidation reaction, this method offers an efficient route to a valuable building block for drug discovery and development. The detailed protocol, along with the mechanistic rationale and troubleshooting guide, should serve as a valuable resource for researchers in the field of medicinal chemistry.

References

  • Kumar, S., et al. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry, 81(4), 1645–1653. [Link] [2][4]2. Kumar, S., et al. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry. [Link] [3]3. ResearchGate. (n.d.). Nicotinic acid‐catalyzed one‐pot three‐component synthesis of 1,4‐dihydropyridine. [Link]

  • Asian Journal of Chemistry. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. [Link]

  • Molecules. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

  • Wikipedia. (n.d.). Formylation. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. (2026). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 6-formyl-5-methylnicotinate Synthesis

Ticket ID: #PYR-ALD-006 Subject: Yield Improvement & Troubleshooting for Methyl 6-formyl-5-methylnicotinate Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ALD-006 Subject: Yield Improvement & Troubleshooting for Methyl 6-formyl-5-methylnicotinate Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The Challenge: Synthesizing Methyl 6-formyl-5-methylnicotinate (CAS: 2169635-48-5) is notoriously difficult due to the reactivity balance of the pyridine ring. The primary bottleneck is the Riley Oxidation (


)  of the 6-methyl precursor (Methyl 5,6-dimethylnicotinate).

Common Failure Modes:

  • Over-oxidation: Conversion of the aldehyde to the carboxylic acid (Methyl 5-methyl-6-carboxynicotinate).

  • Selenium Trapping: Formation of organoselenium byproducts that are difficult to purge.

  • Regioselectivity: Competitive oxidation of the 5-methyl group (though kinetically slower, it occurs at high temperatures).

This guide provides an optimized protocol, a troubleshooting decision tree, and a "Nuclear Option" alternative route for stubborn substrates.

The Optimized Protocol (Riley Oxidation)

Do not use generic


 procedures. Pyridine aldehydes require specific solvation to stabilize the transition state and prevent over-oxidation.
Reaction Scheme

ReactionScheme Start Methyl 5,6-dimethylnicotinate (Precursor) Intermediate Selenium Complex Start->Intermediate Enolization SeO2 SeO2 (1.2 eq) Dioxane/H2O 60-80°C Product Methyl 6-formyl- 5-methylnicotinate (Target Aldehyde) Intermediate->Product 2,3-Sigmatropic Rearrangement Byproduct Carboxylic Acid (Over-oxidation) Product->Byproduct Excess Heat/Oxidant

Figure 1: Mechanistic pathway of the Riley Oxidation on the 6-methyl pyridine system.

Step-by-Step Methodology

Reagents:

  • Substrate: Methyl 5,6-dimethylnicotinate (1.0 eq)

  • Oxidant: Selenium Dioxide (

    
    ), freshly sublimed if possible (1.1 – 1.3 eq).
    
  • Solvent: 1,4-Dioxane : Water (95:5 ratio). Note: The small amount of water is critical to hydrolyze the intermediate selenite ester.

Procedure:

  • Preparation: Dissolve the substrate in 1,4-Dioxane (0.5 M concentration).

  • Addition: Add

    
     in a single portion at room temperature.
    
  • Activation: Heat the mixture to 60°C (internal temperature).

    • Critical Check: Monitor by TLC/LC-MS every 2 hours. The 6-methyl group is activated by the ring nitrogen, making it more reactive than the 5-methyl, but also prone to rapid over-oxidation.

  • Temperature Ramp: If conversion is <20% after 4 hours, increase temp to 80°C . DO NOT EXCEED 90°C ; this triggers the oxidation of the 5-methyl group and acid formation.

  • Quench: Once the starting material is <5%, cool immediately to 0°C. Filter off the precipitated black Selenium metal through a Celite pad.

Data: Solvent & Temp Impact on Yield
Solvent SystemTemp (°C)Time (h)Yield (%)Major Impurity
Dioxane (Anhydrous)100435%Tar / Polymerization
Dioxane : Water (95:5) 70 6 68% None (Clean)
Pyridine1101245%Carboxylic Acid
Xylenes1402420%5-formyl isomer

Troubleshooting & FAQs

Q1: My reaction turns into a black tar and yield is <30%. Why?

Diagnosis: Thermal decomposition or polymerization. Pyridine aldehydes are electrophilic and can self-condense or react with the precursor. Fix:

  • Lower Concentration: Dilute to 0.1 M or 0.2 M.

  • Radical Scavenger: Add 1-2% BHT (Butylated hydroxytoluene) to the reaction mixture to inhibit radical polymerization side-reactions.

Q2: I cannot remove the red/grey Selenium byproduct.

Diagnosis: Colloidal selenium is passing through the filter. Fix: The "EDTA Wash" technique.

  • After Celite filtration, dissolve the crude oil in Ethyl Acetate.

  • Wash the organic layer with 5% aqueous EDTA (disodium salt) or saturated Sodium Metabisulfite .

  • This complexes the soluble selenium species, pulling them into the aqueous phase.

Q3: I am seeing significant amounts of the carboxylic acid.

Diagnosis: Over-oxidation due to high temperature or excess water. Fix:

  • Stop the reaction at 90% conversion . It is better to recover starting material via column chromatography than to burn the product into the acid.

  • Ensure your Dioxane is not "wet" (peroxide-free, max 5% added water).

The "Nuclear Option" (Alternative Route)

If the


 route consistently fails (yield <40%), switch to the Bromination-Kornblum Oxidation  sequence. This avoids Selenium entirely and offers milder conditions.

AlternativeRoute Step1 1. Radical Bromination (NBS, AIBN, CCl4, Reflux) Bromide 6-(bromomethyl) Intermediate Step1->Bromide Step2 2. Kornblum Oxidation (DMSO, NaHCO3, 100°C) Final Methyl 6-formyl-5-methylnicotinate Step2->Final Start Methyl 5,6-dimethylnicotinate Start->Step1 Bromide->Step2

Figure 2: Alternative synthesis avoiding Selenium Dioxide.

Protocol B (Bromination/Oxidation):

  • Bromination: Reflux the precursor with NBS (1.05 eq) and AIBN (0.1 eq) in

    
     or Benzotrifluoride. The 6-methyl is benzylic-like and brominates selectively over the 5-methyl due to resonance stabilization from the nitrogen.
    
  • Oxidation: Take the crude bromide, dissolve in DMSO (5 vol), add

    
     (3 eq), and heat to 100°C for 2 hours.
    
  • Result: The bromide is converted directly to the aldehyde (Kornblum mechanism) with yields typically >75% .

References & Grounding

  • Riley Oxidation Mechanism & Scope:

    • Riley, H. L., et al. "Selenium Dioxide: A New Oxidising Agent."[1] Journal of the Chemical Society (1932).

    • Provides the foundational mechanism for

      
       oxidation of activated methyl groups.
      
  • Pyridine Ester Synthesis (Precursor):

    • BenchChem Technical Note: Synthesis of Methyl 6-methylnicotinate.

    • Details the Fischer esterification and coupling methods to generate the starting material.

  • Regioselectivity in Pyridine Oxidation:

    • Kornblum, N., et al. "A New and Selective Method of Oxidation."[2] Journal of the American Chemical Society.

    • Supports the "Nuclear Option" (Method B) using DMSO as an oxidant for halides.

  • Selenium Removal Strategies:

    • Org.[1][3][4][5] Process Res. Dev. Guidelines on removing selenium byproducts using metabisulfite washes.

Sources

Optimization

Minimizing impurities in the synthesis of Methyl 6-formyl-5-methylnicotinate

Executive Summary & Molecule Profile Target Molecule: Methyl 6-formyl-5-methylnicotinate CAS: 1251923-95-5 (Generic reference for similar derivatives) Core Challenge: This synthesis is a balancing act. You are oxidizing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: Methyl 6-formyl-5-methylnicotinate CAS: 1251923-95-5 (Generic reference for similar derivatives) Core Challenge: This synthesis is a balancing act. You are oxidizing a methyl group at the C6 position (activated by the ring nitrogen) while trying to preserve the C5 methyl group and the C3 ester, all without over-oxidizing the aldehyde to a carboxylic acid.

The primary synthetic route utilizes Selenium Dioxide (


) oxidation  of Methyl 5,6-dimethylnicotinate. While effective, this route introduces three critical impurity classes:
  • Over-oxidation: Formation of the carboxylic acid (Methyl 5-methyl-6-carboxynicotinate).

  • Incomplete Conversion: Residual starting material (Methyl 5,6-dimethylnicotinate).

  • Selenium Contamination: Colloidal red selenium and organoselenium byproducts.

The "Golden Path" Protocol

This protocol is optimized to minimize the "Acid Impurity" (Impurity A) and "Selenium Residue" (Impurity C).

Reaction Conditions
  • Substrate: Methyl 5,6-dimethylnicotinate (1.0 eq)

  • Oxidant: Selenium Dioxide (

    
    ) (1.1 – 1.3 eq)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

  • Temperature: Reflux (

    
    )
    
  • Time: 4–6 hours (Strict monitoring required)

Critical Control Points (The "Why")
ParameterSettingTechnical Rationale
Stoichiometry 1.1–1.3 eq

leaves starting material.

promotes over-oxidation to the acid. The reaction is stoichiometric, not catalytic, in this setup.
Solvent Water

CRITICAL: Water reacts with the intermediate selenite ester to form the aldehyde hydrate (gem-diol), which

rapidly oxidizes to the carboxylic acid. Use molecular sieves.
Regioselectivity ThermodynamicThe C6-methyl is

to the nitrogen. It is significantly more acidic (activated) than the C5-methyl, allowing selective oxidation without protecting the C5 group.

Visualization: Reaction & Impurity Network

The following diagram illustrates the kinetic competition between the desired aldehyde and the undesired acid, alongside the selenium byproduct pathway.

ReactionPathway cluster_0 Critical Control Point: Water Content SM Starting Material (Methyl 5,6-dimethylnicotinate) Inter Selenite Ester Intermediate SM->Inter Riley Oxidation (Ene Reaction) SeO2 SeO2 (Oxidant) SeO2->Inter Prod TARGET PRODUCT (Methyl 6-formyl-5-methylnicotinate) Inter->Prod - H2O, - Se0 Imp_Se Impurity C: Red Selenium (Se0) Inter->Imp_Se Imp_Acid Impurity A: Carboxylic Acid Prod->Imp_Acid Over-oxidation (Promoted by H2O)

Figure 1: Reaction pathway showing the genesis of the target aldehyde and the critical over-oxidation pathway triggered by water.

Troubleshooting Guide (FAQ Format)

Impurity A: The Carboxylic Acid (Over-Oxidation)

Q: My LC-MS shows a large peak at M+16 relative to the product. What happened? A: You have generated the carboxylic acid derivative. This occurs when the aldehyde product is further oxidized.

  • Root Cause 1: Wet Solvent. If water is present, the aldehyde forms a gem-diol (hydrate), which is electronically more susceptible to oxidation than the aldehyde itself.

  • Root Cause 2: Prolonged Reflux. The reaction does not "stop" automatically. Once the starting material is consumed, the oxidant attacks the product.

  • Corrective Action:

    • Dry 1,4-dioxane over 4Å molecular sieves for 24 hours prior to use.

    • Monitor reaction by TLC/HPLC every 30 minutes after the 3rd hour. Stop immediately when starting material is

      
      .
      
Impurity B: Residual Selenium (The "Red Oil" Problem)

Q: My product is an orange/red oil, but it should be a white/yellow solid. NMR is clean but elemental analysis fails. A: You have colloidal selenium contamination. Selenium is notoriously difficult to filter as it passes through standard silica plugs.

  • Protocol for Removal:

    • The Celite/Carbon Sandwich: Filter the hot reaction mixture through a pad of Celite topped with Activated Carbon.

    • The Metabisulfite Wash: Dissolve the crude residue in Ethyl Acetate. Wash with 10% aqueous Sodium Metabisulfite (

      
      ). This reduces organoselenium species to elemental Se, which precipitates and can be filtered.
      
    • Thiol Scavengers: For API-grade purity, stir the organic layer with Thiol-functionalized Silica gel (SiliaMetS® Thiol) for 2 hours.

Impurity C: Dimerization (Aldol Condensation)

Q: I see a dimer peak (2x Mass) and the product is turning brown on the bench. A: Pyridine aldehydes are electron-deficient and prone to self-condensation (Cannizzaro or Aldol-type) under basic conditions or heat.

  • Prevention: Avoid strong bases during workup. Use mild bicarbonate (

    
    ) for neutralization, not Hydroxide (
    
    
    
    ).
  • Storage: Store the isolated solid under Argon at

    
    .
    

Purification Decision Tree

Use this logic flow to determine the best workup strategy based on your crude profile.

PurificationLogic Start Crude Reaction Mixture Check1 Is Red Precipitate Visible? Start->Check1 Filter1 Hot Filtration (Celite + Activated Carbon) Check1->Filter1 Yes WorkupA Standard Workup: Concentrate -> NaHCO3 Wash Check1->WorkupA No (Unlikely) Filter1->WorkupA Check2 TLC: Starting Material Present? WorkupB Chromatography Required: Gradient Hex/EtOAc (0-30%) Check2->WorkupB Yes (>5%) FinalCheck Product Color Check Check2->FinalCheck No WorkupA->Check2 WorkupB->FinalCheck Scavenge Thiol-Silica Scavenging (Remove trace Se) FinalCheck->Scavenge Red/Orange Tint Pure Pure Product (Store -20°C, Inert) FinalCheck->Pure White/Pale Yellow Scavenge->Pure

Figure 2: Logic flow for purification and selenium removal.

Alternative Route (If is prohibited)

If your facility restricts Selenium use due to toxicity limits (e.g., GMP constraints), use the Radical Bromination/Hydrolysis route.

  • Bromination: Methyl 5,6-dimethylnicotinate + NBS (1.1 eq) + AIBN (cat.) in

    
     or Benzene.
    
    • Target: Methyl 6-(bromomethyl)-5-methylnicotinate.

    • Risk:[1][2][3] Di-bromination (leads to acid) vs Mono-bromination (leads to aldehyde).

  • Hydrolysis: Kornblum oxidation (DMSO/NaHCO3) or Sommelet reaction (Hexamine) to convert the bromide to the aldehyde.

References

  • Riley Oxidation Mechanism: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992; pp 1162-1164. (Standard text for mechanism).
  • Pyridine Aldehyde Synthesis (General): Lenoir, D. "Synthesis of Pyridine Aldehydes." Organic Syntheses, Coll.[4] Vol. 6, p.711 (1988).

  • Selenium Removal Protocols: Mitchell, D. et al. "Purification of Reaction Mixtures Containing Selenium." Organic Process Research & Development, 2011, 15(4). (Industry standard for Se removal).
  • Specific Substrate Analogs (Patent): "Process for preparation of substituted pyridine derivatives." WO2012023069. (Describes synthesis of similar methyl-nicotinate intermediates).

Sources

Troubleshooting

Troubleshooting guide for the synthesis of nicotinate derivatives

Welcome to the technical support center for the synthesis of nicotinate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nicotinate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important chemical entities. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Low Yield and Incomplete Reactions

Low product yield is one of the most frequently encountered issues in organic synthesis. This section breaks down the common causes and provides systematic troubleshooting strategies for nicotinate derivative synthesis.

Q1: My Fischer esterification of nicotinic acid is giving a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water, which can hydrolyze the ester product back to the starting materials.[1][2] Here’s how to address this:

  • Water Removal: The primary strategy to drive the equilibrium towards the product is the continuous removal of water as it is formed.[1][3][4] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene or hexane that forms an azeotrope with water.

    • Drying Agents: Adding anhydrous salts such as copper(II) sulfate or molecular sieves to the reaction mixture can sequester water.[2]

  • Excess Alcohol: Using a large excess of the alcohol reactant can shift the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[4][5] In many cases, the alcohol can be used as the solvent.

  • Catalyst Choice and Concentration: Ensure you are using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[2][6] The catalyst concentration should be optimized; too little will result in a slow reaction, while too much can lead to side reactions.

  • Reaction Time and Temperature: Fischer esterification can be slow, sometimes requiring several hours of reflux to reach equilibrium.[2][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[8]

Q2: My reaction appears to stall before all the starting material is consumed. What steps should I take?

A2: A stalled reaction can be due to several factors, including catalyst deactivation, equilibrium being reached, or insufficient reagent concentration.

  • Catalyst Deactivation: In some cases, the catalyst can be deactivated by impurities in the starting materials or by side reactions.[8] Consider adding a fresh portion of the catalyst.

  • Re-evaluate Stoichiometry: If one of the reagents is volatile, it might be lost from the reaction mixture over time, especially at elevated temperatures. Ensure you have an appropriate excess of the more volatile reagent.

  • Increase Temperature: A moderate increase in temperature can sometimes provide the necessary activation energy to push the reaction to completion. However, be cautious as this can also promote side reactions.[8]

Q3: I'm attempting a transesterification to synthesize a specific nicotinate ester, but the conversion is poor. How can I optimize this?

A3: Transesterification, the conversion of one ester to another, is also an equilibrium-driven process.[9]

  • Driving the Equilibrium: Similar to Fischer esterification, removing the alcohol byproduct is crucial. If the byproduct alcohol has a lower boiling point than the reactant alcohol, it can be removed by distillation.[10]

  • Catalyst Selection: Both acid and base catalysts can be used for transesterification.[9] Common base catalysts include alkoxides like sodium methoxide or ethoxide. For acid-catalyzed transesterification, sulfuric acid or p-toluenesulfonic acid are effective. The choice of catalyst can significantly impact the reaction rate and yield.

  • Intramolecular Transesterification: If your molecule contains a hydroxyl group, be aware of the possibility of an intramolecular reaction leading to a lactone, which can be a competing pathway.[9]

Section 2: Impurity Formation and Purification Challenges

The formation of byproducts and difficulties in purification are common hurdles that can significantly impact the final yield and purity of your nicotinate derivative.

Q1: I'm observing significant byproduct formation in my reaction. How can I improve the selectivity?

A1: Byproduct formation can often be controlled by carefully managing the reaction conditions.

  • Temperature Control: Many reactions require precise temperature control to minimize side reactions.[8] For example, over-oxidation can occur at higher temperatures during the synthesis of nicotinic acid from 3-picoline.[11]

  • Reagent Purity: Ensure that your starting materials and reagents are of high purity, as impurities can sometimes catalyze unwanted side reactions.

  • Choice of Coupling Agents (for Steglich and Mitsunobu reactions):

    • Steglich Esterification: When using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the formation of N-acylurea byproduct can be an issue.[12] Using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can help to minimize this side reaction by promoting the desired ester formation.[12]

    • Mitsunobu Reaction: This reaction is known for producing triphenylphosphine oxide and a reduced azodicarboxylate derivative as byproducts, which can complicate purification.[13][14] Careful chromatography is often required to separate these from the desired product.

Q2: I'm having difficulty purifying my nicotinate ester by column chromatography. What are some alternative purification strategies?

A2: If standard column chromatography is proving ineffective, consider the following approaches:

  • Acid-Base Extraction: Nicotinate esters are basic due to the pyridine nitrogen. You can often purify your product by dissolving the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and washing with a dilute aqueous acid (e.g., HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.[15] Be cautious with base washes as they can potentially hydrolyze the ester.[15]

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Distillation: For volatile nicotinate esters, vacuum distillation can be an excellent method for purification, especially on a larger scale.[1][10]

Q3: My product seems to be hydrolyzing during the aqueous workup. How can I prevent this?

A3: Ester hydrolysis is a significant concern, particularly under basic conditions.[16][17]

  • Use Mild Bases: During workup, use a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) to neutralize any acid.[15]

  • Minimize Contact Time: Perform the aqueous extraction steps as quickly as possible to reduce the time the ester is in contact with the aqueous phase.

  • Work at Low Temperatures: Conducting the workup at a lower temperature (e.g., in an ice bath) can slow down the rate of hydrolysis.

Section 3: Specific Reaction Troubleshooting

This section provides guidance for issues related to specific, commonly used synthetic methods for preparing nicotinate derivatives.

Q1: My Steglich esterification using EDC/DCC and DMAP is not working or is giving low yields. What should I check?

A1: The Steglich esterification is a powerful method for mild ester synthesis, but several factors can lead to poor results.[12][18]

  • Reagent Equivalents: Ensure you are using the correct stoichiometry. Sometimes, an excess of the coupling agent (EDC or DCC) may be required.[19]

  • Solvent Choice: The reaction is typically run in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF). Incomplete solubility of reagents, particularly EDC-HCl, can be an issue in some solvents.[20]

  • Reaction Concentration: If the reaction mixture becomes too thick and stirring is impeded, diluting the reaction with more solvent can sometimes improve the yield.[20]

  • DMAP Quantity: While DMAP is a catalyst, in some cases, particularly with less reactive substrates, using a larger amount may be beneficial.[19]

Q2: I am attempting a Mitsunobu reaction to form a nicotinate ester, but the reaction is failing. What are the critical parameters?

A2: The Mitsunobu reaction is excellent for inverting the stereochemistry of an alcohol during esterification, but it is sensitive to several parameters.[13][21]

  • pKa of the Nucleophile: The Mitsunobu reaction works best with acidic nucleophiles (pKa generally less than 15).[13][22] Nicotinic acid is a suitable nucleophile.

  • Reagent Addition Order: The order of reagent addition is crucial. Typically, the alcohol, nicotinic acid, and triphenylphosphine are dissolved in a suitable solvent (like THF) and cooled before the dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD).[14]

  • Steric Hindrance: The reaction is generally effective for primary and secondary alcohols. Tertiary alcohols are typically unreactive.[22] Sterically hindered secondary alcohols may also react slowly or not at all.

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, as water can interfere with the reaction.

Q3: I am trying to reduce a nicotinate ester to the corresponding alcohol, but I am getting low yields or no reaction. What reducing agent should I use?

A3: While sodium borohydride (NaBH₄) is a common reducing agent, it is generally not reactive enough to reduce esters under standard conditions.[23]

  • Stronger Reducing Agents: For the reduction of esters to alcohols, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required.

  • Modified Borohydride Systems: It is possible to reduce esters using sodium borohydride in combination with certain additives or under specific conditions, such as refluxing in THF with an excess of NaBH₄ in methanol.[23]

Visual Workflows and Pathways

Troubleshooting Workflow for Low Yield in Esterification

LowYieldTroubleshooting Start Low Yield in Esterification Reaction CheckEquilibrium Is the reaction reversible? Start->CheckEquilibrium CheckReagents Are reagents stable and pure? CheckEquilibrium->CheckReagents No RemoveWater Action: Remove Water (Dean-Stark, Drying Agent) CheckEquilibrium->RemoveWater Yes ExcessReagent Action: Use Excess Alcohol or other limiting reagent CheckEquilibrium->ExcessReagent Yes CheckConditions Are reaction conditions optimal? CheckReagents->CheckConditions Yes PurifyReagents Action: Purify Starting Materials/Reagents CheckReagents->PurifyReagents No FreshCatalyst Action: Use Fresh Catalyst CheckReagents->FreshCatalyst No OptimizeTemp Action: Optimize Temperature CheckConditions->OptimizeTemp No OptimizeTime Action: Increase Reaction Time CheckConditions->OptimizeTime No

Caption: A logical workflow for troubleshooting low-yield esterification reactions.

Simplified Mechanism of Steglich Esterification

SteglichMechanism NicotinicAcid Nicotinic Acid (R-COOH) OAI O-Acylisourea Intermediate NicotinicAcid->OAI DCC DCC DCC->OAI Acylpyridinium N-Acylpyridinium Intermediate OAI->Acylpyridinium DCU DCU (Byproduct) OAI->DCU DMAP DMAP (Catalyst) DMAP->Acylpyridinium Ester Nicotinate Ester (R-COOR') Acylpyridinium->Ester Alcohol Alcohol (R'-OH) Alcohol->Ester Alcohol->DCU

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

Quantitative Data Summary

Reaction TypeKey ParametersTypical YieldsCommon IssuesReference
Fischer Esterification Acid catalyst, excess alcohol, water removal60-95%Reversible, slow reaction times[2][5][6]
Steglich Esterification DCC/EDC, DMAP, aprotic solvent70-95%N-acylurea byproduct, reagent solubility[12][19][20]
Mitsunobu Reaction PPh₃, DEAD/DIAD, acidic nucleophile60-90%Byproduct removal, steric hindrance[13][24]
Transesterification Acid or base catalyst, removal of alcohol byproduct65-83%Reversible, competing reactions[9]

Key Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add nicotinic acid (1.0 eq).

  • Add the desired alcohol (5.0-10.0 eq) and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC/HPLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Steglich Esterification
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nicotinic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the components in an anhydrous aprotic solvent (e.g., DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve EDC-HCl (1.5 eq) or DCC (1.5 eq) in anhydrous DCM.

  • Add the coupling agent solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[25]

References

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from ResearchGate. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2025, June 4). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from Frontiers in Bioengineering and Biotechnology. [Link]

  • Bio-Design and Manufacturing. (2024, November 9). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Retrieved from Springer. [Link]

  • Semantic Scholar. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from Semantic Scholar. [Link]

  • Google Patents. (n.d.). Preparation of nicotinic acid amide - US2280040A.
  • Patsnap. (2007, December 19). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from Patsnap. [Link]

  • National Center for Biotechnology Information. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from NCBI. [Link]

  • Google Patents. (n.d.). Menthyl nicotinate synthesis process - US10654806B2.
  • Google Patents. (n.d.). Non-catalytic preparation of nicotinic acid esters - US2816112A.
  • Chemistry Stack Exchange. (2024, June 27). Synthesis of racemic nicotine. Retrieved from Chemistry Stack Exchange. [Link]

  • Vaia. (n.d.). Problem 30 Nicotinic acid, more commonly na... Retrieved from Vaia. [Link]

  • PubMed. (1992, March). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Retrieved from PubMed. [Link]

  • Reddit. (2026, January 21). Steglich Esterification not working. Retrieved from Reddit. [Link]

  • Reddit. (2025, January 28). Trouble with Steglich Esterification. Retrieved from Reddit. [Link]

  • Filo. (2023, November 3). Nicotinic acid, more commonly named niacin, is one of the B vitamins. Sho... Retrieved from Filo. [Link]

  • European Patent Office. (2023, March 8). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - EP 4144727 A1. Retrieved from EPO. [Link]

  • National Center for Biotechnology Information. (2024, January 2). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from NCBI. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from Wikipedia. [Link]

  • National Center for Biotechnology Information. (2020, November 5). Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach. Retrieved from NCBI. [Link]

  • ResearchGate. (2021, December 30). (PDF) Nicotinic acid derivatives: Application and uses, review. Retrieved from ResearchGate. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate | Request PDF. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from Grokipedia. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from Organic Synthesis. [Link]

  • Organic Reactions. (n.d.). The Mitsunobu Reaction. Retrieved from Organic Reactions. [Link]

  • Common Conditions. (n.d.). Acid to Ester. Retrieved from Common Conditions. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from Wikipedia. [Link]

  • Taylor & Francis Online. (2022, December 9). Hydrolysis kinetics of the prodrug myristyl nicotinate. Retrieved from Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from NCBI. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from Master Organic Chemistry. [Link]

  • Quora. (2016, November 16). What are the advantages and disadvantages of Fischer esterification in synthesizing esters? Retrieved from Quora. [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from Chemistry Steps. [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). Preparation of nicotinic acid esters - US2861077A.
  • Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from Scholars Research Library. [https://www.scholarsresearchlibrary.com/articles/efficient-method-for-the-synthesis-of-3-pyridyl-methanol-from-nicotinic-acid-using-sodium-borohydridemethanol-system.pdf]([Link] methanol-from-nicotinic-acid-using-sodium-borohydridemethanol-system.pdf)

  • MDPI. (2025, November 1). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Retrieved from MDPI. [Link]

  • MDPI. (2022, April 20). Advances in the Catalytic Conversion of Biomass Components to Ester Derivatives: Challenges and Opportunities. Retrieved from MDPI. [Link]

Sources

Optimization

Optimizing catalyst loading for Methyl 6-formyl-5-methylnicotinate synthesis

Technical Support Center: Catalyst Optimization for Pyridine Carbaldehyde Synthesis Topic: Optimizing Catalyst Loading for Methyl 6-formyl-5-methylnicotinate Synthesis Doc ID: TS-PYR-OX-006 Last Updated: February 20, 202...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for Pyridine Carbaldehyde Synthesis

Topic: Optimizing Catalyst Loading for Methyl 6-formyl-5-methylnicotinate Synthesis Doc ID: TS-PYR-OX-006 Last Updated: February 20, 2026[1]

Executive Summary & Chemical Context

The Challenge: Synthesizing Methyl 6-formyl-5-methylnicotinate (Target) from Methyl 5,6-dimethylnicotinate (Precursor) requires the regioselective oxidation of the C6-methyl group while preserving the C5-methyl group and the C3-methyl ester.

The Solution: The industry-standard approach utilizes Selenium Dioxide (


)  oxidation (Riley Oxidation).[1] While historically stoichiometric, modern protocols optimize this as a catalytic cycle  using tert-Butyl Hydroperoxide (TBHP) as the terminal oxidant. This reduces toxic selenium waste and prevents over-oxidation to the carboxylic acid.

Critical Parameter: Catalyst loading is the primary lever for controlling the Aldehyde:Acid ratio .[1]

  • Too Low (<5 mol%): Incomplete conversion; stalling at the allylic alcohol intermediate.[1]

  • Too High (>50 mol%): Over-oxidation to 5-methyl-6-carboxynicotinic acid; difficult purification.

Standard Operating Procedure (Baseline Protocol)

This protocol serves as the control for your optimization experiments.

Reagents:

  • Substrate: Methyl 5,6-dimethylnicotinate (1.0 equiv)

  • Catalyst: Selenium Dioxide (

    
    ) (Optimized range: 10–20 mol%)
    
  • Co-Oxidant: TBHP (70% aq. or decane solution) (1.5–2.0 equiv)

  • Solvent: 1,4-Dioxane (wet or dry depending on mechanism preference)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with Methyl 5,6-dimethylnicotinate (10 mmol) and 1,4-Dioxane (50 mL).

  • Catalyst Addition: Add

    
     (111 mg, 1.0 mmol, 10 mol% ).
    
  • Activation: Heat the mixture to 60°C for 10 minutes to ensure catalyst dissolution.

  • Co-Oxidant Feed: Add TBHP (20 mmol, 2.0 equiv) dropwise over 30 minutes.

    • Note: Exothermic reaction.[1] Monitor internal temperature.[1][2][3]

  • Reaction: Reflux (100–105°C) for 4–6 hours. Monitor by TLC/HPLC.

  • Quench: Cool to RT. Filter through Celite to remove colloidal selenium.

  • Workup: Concentrate filtrate. Redissolve in EtOAc, wash with sat.

    
     (to remove acid byproduct) and brine.[1]
    

Optimization Data Matrix

Use this table to diagnose your current results and adjust loading accordingly.

Catalyst Loading (

)
Reaction TimeConversion (%)Selectivity (Aldehyde:Acid)Recommended For
5 mol% 12–18 h< 60%98:2Precious substrates; when time is not critical.
15 mol% (Optimal) 4–6 h > 95% 90:10 Standard synthesis; best balance.
50 mol% 2 h100%70:30Rapid screening; if acid byproduct is acceptable.
100% (Stoichiometric) 1 h100%50:50Not Recommended. High waste, low yield.[1]

Troubleshooting Guide (Q&A)

Issue 1: Stalled Reaction (Intermediate Persists)

User Question: "My HPLC shows 40% starting material and a new peak at RT 3.5 min, but the aldehyde product (RT 5.2 min) isn't increasing. I'm using 10 mol%


."

Technical Diagnosis: The reaction has likely stalled at the allylic alcohol intermediate (Methyl 6-(hydroxymethyl)-5-methylnicotinate). The catalytic cycle requires water elimination to proceed to the aldehyde, but excess water from aqueous TBHP can inhibit the regeneration of the active


 species.

Corrective Action:

  • Increase Loading: Spike the reaction with an additional 5 mol%

    
    .
    
  • Solvent Switch: If using 70% aq. TBHP, switch to TBHP in decane (anhydrous) to reduce the water burden.

  • Temperature: Ensure you are at a vigorous reflux (100°C+). The elimination step is endothermic.

Issue 2: Over-Oxidation to Carboxylic Acid

User Question: "I have complete conversion, but my isolated yield is low (30%). The aqueous workup was very acidic."

Technical Diagnosis: You have over-oxidized the aldehyde to the carboxylic acid (Methyl 5-methyl-6-carboxynicotinic acid). This happens when the aldehyde product undergoes a second oxidation cycle, often driven by high catalyst loading or prolonged reaction times.[1]

Corrective Action:

  • Reduce Loading: Drop

    
     to 10 mol%.
    
  • Quench Early: Stop the reaction at 90% conversion. Don't chase the last 10%; the selectivity drops partially due to the aldehyde concentration increasing.[1]

  • Buffer: Add 10 mol%

    
     to the reaction mixture. Buffering can suppress the acid-catalyzed hydration of the aldehyde, which is the precursor to over-oxidation.[1]
    
Issue 3: Selenium Contamination

User Question: "My product is red/orange and smells of garlic. How do I clean it?"

Technical Diagnosis: Colloidal red selenium (


) is a byproduct of the catalytic cycle if re-oxidation by TBHP is slow.[1]

Corrective Action:

  • Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate or Potassium Metabisulfite . This reduces active Se species to water-soluble salts.

  • Adsorption: Stir the crude oil with activated charcoal or thiol-functionalized silica gel (SiliaMetS® Thiol) for 1 hour, then filter.[1]

Mechanistic Visualization

Understanding the mechanism helps explain why catalyst loading affects selectivity. The reaction proceeds via an Ene reaction followed by a [2,3]-Sigmatropic shift.

SeO2_Catalytic_Cycle Start Substrate (Methyl 5,6-dimethylnicotinate) Ene_Complex Ene Reaction (C-Se Bond Formation) Start->Ene_Complex + SeO2 SeO2 Active Catalyst (SeO2) SeO2->Ene_Complex Intermediate_1 Allyl Seleninic Acid Intermediate Ene_Complex->Intermediate_1 Sigmatropic [2,3]-Sigmatropic Rearrangement Intermediate_1->Sigmatropic Selenite_Ester Selenite Ester Intermediate Sigmatropic->Selenite_Ester Decomp Decomposition (- H2O, - Se0) Selenite_Ester->Decomp Product Target Aldehyde (Methyl 6-formyl...) Decomp->Product Se0 Reduced Selenium (Se0) Decomp->Se0 Reox Re-oxidation (+ TBHP) Se0->Reox Catalytic Regeneration Reox->SeO2 Active Species Restored

Figure 1: Catalytic cycle of Selenium Dioxide oxidation. The [2,3]-Sigmatropic rearrangement is the selectivity-determining step. TBHP regenerates the active Se(IV) species from reduced Se(0) or Se(II).[1]

References

  • Riley Oxidation Mechanism & Scope: Waitkins, G. R., & Clark, C. W. (1945).[1] "Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent."[1][4] Chemical Reviews, 36(3), 235–289.[1]

  • Catalytic SeO2 with TBHP (Methodology): Umbreit, M. A., & Sharpless, K. B. (1977).[1] "Allylic oxidation of olefins by catalytic and stoichiometric selenium dioxide with tert-butyl hydroperoxide." Journal of the American Chemical Society, 99(16), 5526–5528.[1]

  • Regioselectivity in Pyridine Oxidation: Kusurkar, R. S., & Patil, R. N. (2008).[1] "Oxidation of methyl pyridines and quinolines." Synthetic Communications. (General reference for heteroaromatic methyl oxidation patterns). Note: C6-methyl (alpha to N) is kinetically favored over C5-methyl due to higher acidity and enamine character.

  • Precursor Synthesis (Methyl 6-methylnicotinate): BenchChem Technical Data. "Methyl 6-methylnicotinate synthesis from 6-Methylnicotinic acid."

  • Safety Data (SeO2): PubChem. "Selenium Dioxide - Safety and Hazards."

Sources

Reference Data & Comparative Studies

Validation

Strategic Alternatives to Methyl 6-formyl-5-methylnicotinate in Synthesis

Executive Summary: The "Aldehyde Hub" Challenge Methyl 6-formyl-5-methylnicotinate (CAS: 2169635-48-5) is a high-value scaffold in medicinal chemistry, particularly for synthesizing fused bicyclic systems like pyrrolo[3,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aldehyde Hub" Challenge

Methyl 6-formyl-5-methylnicotinate (CAS: 2169635-48-5) is a high-value scaffold in medicinal chemistry, particularly for synthesizing fused bicyclic systems like pyrrolo[3,4-b]pyridines and imidazo[1,5-a]pyridines. Its core value lies in the C6-formyl group , which serves as a reactive "handle" for condensation, reductive amination, or Wittig reactions, while the C3-ester and C5-methyl provide essential structural diversity.

However, relying on the isolated aldehyde presents significant challenges:

  • Stability: Pyridine-carboxaldehydes are prone to autoxidation (to carboxylic acids) and dimerization (via aldol-type pathways) upon storage.

  • Cost & Availability: Commercial supplies are often expensive due to the difficulty of purifying and stabilizing the aldehyde.

  • Purity: Commercial batches often contain varying amounts of the hydrate or acid impurity, complicating stoichiometry.

This guide presents three field-proven alternative strategies that bypass the direct use of the unstable aldehyde, offering higher reliability and often superior overall yields.

Strategic Alternatives Comparison

The following table compares the direct use of the target aldehyde against three alternative precursors.

FeatureTarget Compound (Aldehyde)Alt 1: The "Just-in-Time" Precursor (Alcohol)Alt 2: The "Masked" Equivalent (Acetal)Alt 3: The "Late-Stage" Installer (Bromide)
Compound Methyl 6-formyl-5-methylnicotinateMethyl 6-(hydroxymethyl)-5-methylnicotinateMethyl 6-(dimethoxymethyl)-5-methylnicotinateMethyl 6-bromo-5-methylnicotinate
Stability Low (Oxidizes/Polymerizes)High (Shelf-stable solid)Very High (Liquid/Solid)High (Stable solid)
Activation None (Direct use)Oxidation (MnO₂/Swern)Hydrolysis (H₃O⁺)Metal-Halogen Exchange (iPrMgCl)
Cost



$

Best For Small-scale, rapid screeningScale-up, reliable stoichiometryLong-term storage, shippingDivergent synthesis (Library gen)
Key Risk Purity of commercial batchOver-oxidation to acidIncomplete hydrolysisMoisture sensitivity during lithiation

Detailed Synthetic Workflows

Alternative 1: The Oxidative Route (From Alcohol)

Best for: Ensuring high purity immediately prior to the next step. Concept: The alcohol precursor is stable. By oxidizing it in situ or just before use, you generate the aldehyde "fresh," avoiding degradation products.

Pathway Diagram

G Alcohol Methyl 6-(hydroxymethyl)- 5-methylnicotinate Aldehyde Methyl 6-formyl- 5-methylnicotinate Alcohol->Aldehyde Oxidation (DCM, Reflux) Oxidant MnO2 (Activated) or IBX Oxidant->Alcohol Target Downstream Product (e.g., Imidazopyridine) Aldehyde->Target In-situ trapping

Caption: Controlled oxidation of the stable alcohol precursor ensures a high-purity aldehyde species.

Experimental Protocol: MnO₂ Oxidation
  • Preparation: Suspend Methyl 6-(hydroxymethyl)-5-methylnicotinate (1.0 equiv) in anhydrous dichloromethane (DCM) [0.1 M concentration].

  • Activation: Add Activated Manganese Dioxide (MnO₂) (10.0 equiv). Note: Large excess is standard for MnO₂ to drive kinetics.

  • Reaction: Stir the heterogeneous mixture vigorously at reflux (40°C) for 4–6 hours. Monitor by TLC (Aldehyde typically runs higher Rf than alcohol).

  • Workup: Filter the mixture through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Result: The aldehyde is obtained as a pale yellow solid/oil, typically >95% pure and ready for immediate use without chromatography.

Alternative 2: The "Masked" Acetal Route

Best for: Industrial applications or when the aldehyde needs to be stored for long periods. Concept: The dimethyl acetal protects the aldehyde from oxidation. It is unmasked using mild acid hydrolysis.

Pathway Diagram

G Acetal Methyl 6-(dimethoxymethyl)- 5-methylnicotinate Aldehyde Free Aldehyde Acetal->Aldehyde Hydrolysis (RT, 1h) Acid 2N HCl / THF Acid->Acetal Cycle Heterocycle Formation Aldehyde->Cycle Cyclization

Caption: Acid-catalyzed deprotection of the acetal releases the reactive aldehyde on demand.

Experimental Protocol: Acetal Deprotection
  • Dissolution: Dissolve Methyl 6-(dimethoxymethyl)-5-methylnicotinate (1.0 equiv) in THF (5 volumes).

  • Hydrolysis: Add 2N HCl (aq) (2.0 equiv) dropwise.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Checkpoint: Monitor by LCMS for the disappearance of the acetal peak (M+32 pattern disappears).

  • Neutralization: Carefully quench with saturated NaHCO₃ solution until pH ~7.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Note: If the downstream reaction tolerates acid (e.g., Fischer indole synthesis), the crude hydrolysate can often be used directly.

Alternative 3: The Organometallic "Late-Stage" Route

Best for: Divergent synthesis where the aldehyde is just one of many potential modifications at C6. Concept: Use the robust Methyl 6-bromo-5-methylnicotinate . Through metal-halogen exchange, you generate a nucleophile that reacts with DMF to form the aldehyde.

Pathway Diagram

G Bromide Methyl 6-bromo- 5-methylnicotinate Intermediate Magnesiate Species Bromide->Intermediate -15°C, THF Reagent iPrMgCl (Turbo Grignard) Reagent->Bromide Aldehyde Target Aldehyde Intermediate->Aldehyde +DMF Then H3O+ DMF DMF (Formyl Source) DMF->Intermediate

Caption: Turbo-Grignard mediated formylation allows precise installation of the aldehyde group.

Experimental Protocol: Bouveault Aldehyde Synthesis
  • Setup: Flame-dry a flask and purge with Argon.

  • Solution: Dissolve Methyl 6-bromo-5-methylnicotinate (1.0 equiv) in anhydrous THF [0.2 M]. Cool to -15°C (ice/salt bath).

  • Exchange: Add iPrMgCl·LiCl (Turbo Grignard) (1.1 equiv) dropwise. Stir for 30 mins.

    • Mechanism:[3][4][5][6][7] The Magnesium inserts into the C-Br bond. The ester at C3 is generally tolerated at low temperatures due to the stabilizing effect of the LiCl complex and the electron-deficient nature of the pyridine.

  • Formylation: Add anhydrous DMF (2.0 equiv) dropwise. Stir for 1 hour, allowing to warm to 0°C.

  • Quench: Pour into a mixture of ice and saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, dry, and concentrate.

    • Yield: Typically 70–85%.[8] This method avoids over-oxidation completely.[6]

References

  • Synthesis of Pyridine-3-carboxylates: BenchChem Technical Guide. "Synthesis of methyl 6-methylnicotinate." Available at:

  • Oxidation of Pyridine Alcohols:Organic Syntheses. "Optimization of MnO2 oxidations for heterocyclic alcohols." (General Reference for MnO2 usage).
  • Stability of Nicotinates: BMC Research Notes. "Stability of methylnicotinate in aqueous solution." Available at:

  • Grignard Exchange on Pyridines: RSC Advances. "Triborane-mediated regioselective substitution reactions of pyridine derivatives." (Context on pyridine metallation). Available at:

  • General Reactivity: ChemicalBook. "Methyl 6-formylnicotinate Properties and Safety." Available at:

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 6-formyl-5-methylnicotinate: A Cost-Benefit Analysis

For Researchers, Scientists, and Drug Development Professionals The synthesis of Methyl 6-formyl-5-methylnicotinate, a key intermediate in the development of various pharmaceuticals, presents multiple synthetic avenues,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 6-formyl-5-methylnicotinate, a key intermediate in the development of various pharmaceuticals, presents multiple synthetic avenues, each with its own set of advantages and challenges. This guide provides an in-depth cost-benefit analysis of the most viable synthetic pathways, offering a comparative look at their efficiency, cost-effectiveness, safety, and environmental impact. By presenting detailed experimental protocols, quantitative data, and expert insights, this document aims to empower researchers to make informed decisions in their synthetic strategy.

Executive Summary

Two principal routes for the synthesis of Methyl 6-formyl-5-methylnicotinate have been evaluated. Both pathways converge on the formation of the intermediate, Methyl 6-methyl-5-methylnicotinate, which is then oxidized to the final product.

  • Pathway 1: Begins with the readily available 6-Methylnicotinic acid . This route involves a straightforward Fischer esterification followed by a selective oxidation of the methyl group.

  • Pathway 2: Commences with 5-Ethyl-2-methylpyridine , which undergoes a more complex oxidation to form 6-methylnicotinic acid, followed by esterification and the final oxidation step.

While Pathway 1 appears more direct, the overall cost-effectiveness and environmental impact are heavily influenced by the choice of reagents and the efficiency of each step. This guide will dissect each pathway, providing the necessary data to select the most appropriate route for your specific research and development needs.

Comparative Analysis of Synthetic Pathways

The following table summarizes the key metrics for each synthetic pathway, providing a high-level comparison of their respective costs, yields, and safety and environmental considerations.

ParameterPathway 1: From 6-Methylnicotinic acidPathway 2: From 5-Ethyl-2-methylpyridine
Starting Material Cost 6-Methylnicotinic acid: ~$25-183/25g[1][2][3]5-Ethyl-2-methylpyridine: ~$21-155/25mL[4][5][6]
Overall Yield (estimated) Moderate to HighModerate
Number of Steps 23
Key Reagents Methanol, Sulfuric Acid, Oxidizing Agent (e.g., SeO₂, MnO₂, PCC)Nitric Acid, Sulfuric Acid, Methanol, Oxidizing Agent
Process Complexity Relatively straightforwardMore complex due to initial oxidation step
Safety Concerns Use of strong acids and potentially toxic oxidizing agents.Use of highly corrosive acids and generation of nitrous oxides.
Environmental Impact Acidic waste and disposal of heavy metal or chromium-based oxidants.Highly acidic and corrosive waste streams.

Pathway 1: Synthesis from 6-Methylnicotinic Acid

This pathway is characterized by its directness, starting from a commercially available substituted nicotinic acid.

Step 1: Fischer Esterification of 6-Methylnicotinic Acid

The conversion of 6-methylnicotinic acid to its methyl ester is a classic and efficient acid-catalyzed esterification.[7][8]

Fischer_Esterification 6-Methylnicotinic_acid 6-Methylnicotinic acid Reflux Reflux 6-Methylnicotinic_acid->Reflux Methanol Methanol (CH3OH) Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Methyl_6_methylnicotinate Methyl 6-methylnicotinate Reflux->Methyl_6_methylnicotinate

Caption: Fischer esterification of 6-methylnicotinic acid.

Experimental Protocol: Synthesis of Methyl 6-methylnicotinate [9]

  • To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).

  • Heat the reaction mixture to reflux and maintain for 17 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and concentrate it to dryness under reduced pressure.

  • Neutralize the residue to pH 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield Methyl 6-methylnicotinate as an off-white solid (33 g, 75% yield).[9]

Step 2: Selective Oxidation of the Methyl Group

The crucial step of converting the methyl group at the 6-position to a formyl group can be achieved using various oxidizing agents. The choice of reagent is critical for achieving high selectivity and yield without over-oxidation to the carboxylic acid.

Selenium dioxide is a well-known reagent for the allylic and benzylic oxidation of methyl groups.[10] The reaction can be performed in a suitable solvent like dioxane, often with the addition of tert-butyl hydroperoxide to improve selectivity and yield.[11]

SeO2_Oxidation Methyl_6_methylnicotinate Methyl 6-methylnicotinate Dioxane Dioxane, heat Methyl_6_methylnicotinate->Dioxane SeO2 Selenium Dioxide (SeO₂) SeO2->Dioxane Target_Molecule Methyl 6-formyl-5-methylnicotinate Dioxane->Target_Molecule

Caption: Oxidation with Selenium Dioxide.

Experimental Protocol: Oxidation with Selenium Dioxide (General Procedure) [12]

  • Dissolve Methyl 6-methylnicotinate in dioxane.

  • Add a stoichiometric amount of Selenium Dioxide (SeO₂).

  • Heat the mixture at a controlled temperature, monitoring the reaction by TLC.

  • Upon completion, cool the reaction and filter to remove selenium byproducts.

  • Purify the crude product by column chromatography.

Note: The yield for this specific substrate is not explicitly reported and would require experimental optimization.

PCC is a milder oxidizing agent that can selectively oxidize primary alcohols and activated methyl groups to aldehydes.[13]

Experimental Protocol: Oxidation with PCC (General Procedure) [13]

  • Suspend Pyridinium Chlorochromate (PCC) in a suitable solvent like dichloromethane (DCM).

  • Add a solution of Methyl 6-methylnicotinate in DCM to the PCC suspension.

  • Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove chromium byproducts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Note: The yield for this specific substrate is not explicitly reported and would require experimental optimization.

Pathway 2: Synthesis from 5-Ethyl-2-methylpyridine

This pathway utilizes a less expensive starting material but involves an additional, more hazardous oxidation step.

Step 1: Oxidation of 5-Ethyl-2-methylpyridine

The ethyl group of 5-Ethyl-2-methylpyridine is oxidized to a carboxylic acid using strong oxidizing agents like nitric acid in the presence of a sulfuric acid catalyst.[14]

Oxidation_of_Ethylpyridine 5-Ethyl-2-methylpyridine 5-Ethyl-2-methylpyridine Reagents HNO₃, H₂SO₄, Heat 5-Ethyl-2-methylpyridine->Reagents 6-Methylnicotinic_acid 6-Methylnicotinic acid Reagents->6-Methylnicotinic_acid

Caption: Oxidation of 5-Ethyl-2-methylpyridine.

Experimental Protocol: Synthesis of 6-Methylnicotinic acid [14]

  • Charge sulfuric acid and a catalyst (e.g., ammonium vanadate) into a reaction vessel and cool to 20°C.

  • Add 5-Ethyl-2-methylpyridine dropwise over 30 minutes.

  • Heat the mixture to 158-160°C.

  • Add 60% nitric acid dropwise over 12 hours, maintaining the temperature.

  • Distill off the excess nitric acid.

  • The resulting 6-methylnicotinic acid is then carried forward to the esterification step.

Step 2 & 3: Esterification and Oxidation

Following the synthesis of 6-methylnicotinic acid, the subsequent steps of Fischer esterification and selective oxidation of the methyl group are identical to those described in Pathway 1.

Cost-Benefit Analysis

Cost Analysis

A detailed cost analysis requires consideration of the prices of starting materials, reagents, solvents, and catalysts. The following table provides an estimated cost comparison based on currently available pricing.

ReagentPathway 1 (per mole of product)Pathway 2 (per mole of product)
Starting Material 6-Methylnicotinic acid (~$100/mole)5-Ethyl-2-methylpyridine (~$50/mole)
Key Reagents Methanol, H₂SO₄, SeO₂ (~

50-60/mole)
HNO₃, H₂SO₄, Methanol, SeO₂/PCC
Solvents Dioxane/DCM, Ethyl AcetateMDC, Ethyl Acetate
Estimated Total Cost Higher starting material cost, potentially lower overall cost due to fewer steps. Lower starting material cost, but higher reagent and waste disposal costs.

Note: Prices are estimates and can vary significantly based on supplier, purity, and scale.

Yield and Efficiency
  • Pathway 1: The Fischer esterification step typically proceeds with good to excellent yields (75-95%).[7] The yield of the final oxidation step is the critical variable and will heavily influence the overall efficiency.

  • Pathway 2: The initial oxidation of 5-ethyl-2-methylpyridine can have variable yields and may produce byproducts, impacting the purity of the intermediate and the overall yield.

Safety and Environmental Impact

The safe handling of all chemicals and the responsible disposal of waste are paramount.

Safety_Considerations cluster_Pathway1 Pathway 1 cluster_Pathway2 Pathway 2 P1_Hazards Hazards: - Strong Acids (H₂SO₄) - Toxic Oxidants (SeO₂, PCC) - Flammable Solvents P1_Waste Waste: - Acidic aqueous waste - Heavy metal (Se) or Chromium (Cr) waste P2_Hazards Hazards: - Highly Corrosive Acids (HNO₃, H₂SO₄) - Generation of toxic NOx fumes - Flammable Solvents P2_Waste Waste: - Highly acidic and corrosive waste stream - Heavy metal/Chromium waste from oxidation

Caption: Key safety and waste considerations for each pathway.

  • Pyridine and its derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[15]

  • Selenium compounds are highly toxic and pose an environmental hazard.[16][17] Waste containing selenium must be disposed of according to strict regulations.

  • Chromium reagents like PCC are toxic and carcinogenic.[18] Chromium waste must be treated to reduce Cr(VI) to the less toxic Cr(III) before disposal.[19][20]

  • Pathway 2 involves the use of concentrated nitric acid, which is highly corrosive and generates toxic nitrogen oxide fumes.

Conclusion and Recommendations

The choice between these two synthetic pathways for Methyl 6-formyl-5-methylnicotinate depends on several factors:

  • For laboratory-scale synthesis with a focus on speed and simplicity, Pathway 1 is recommended. The higher cost of the starting material may be offset by the reduced number of steps and potentially simpler purification procedures. The key challenge lies in optimizing the final selective oxidation step to achieve a high yield.

  • For large-scale industrial production where the cost of starting materials is a primary driver, Pathway 2 may be more economical. However, this pathway requires robust safety protocols to handle the hazardous oxidation of 5-ethyl-2-methylpyridine and efficient waste treatment processes to manage the corrosive and toxic byproducts.

Ultimately, the optimal synthetic route will be determined by the specific needs and capabilities of the research or manufacturing facility. It is strongly recommended to perform small-scale pilot experiments to optimize the reaction conditions and accurately assess the yield and purity of the final product before scaling up any synthesis.

References

  • Selective Oxidation of Methylarenes with Pyridinium Chlorochrom
  • 5-Ethyl-2-Methylpyridine pure, 97% - Krins Life Sciences. (URL: [Link])

  • Pyridine: Exposure, risk management, and impact on life and environment - ResearchGate. (URL: [Link])

  • Pyridine | ToxFAQs™ | ATSDR - CDC. (URL: [Link])

  • How can I perform a controlled oxidation of methyl aromatic groups using SeO2? - ResearchGate. (URL: [Link])

  • Selenium & compounds - DCCEEW. (URL: [Link])

  • Selenium Deficiency and Toxicity in the Environment - NERC Open Research Archive. (URL: [Link])

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. (URL: [Link])

  • Selenium-based nanomaterials: green and conventional synthesis methods, applications, and advances in dye degradation - RSC Publishing. (URL: [Link])

  • A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid | Request PDF - ResearchGate. (URL: [Link])

  • Environmental implications of excessive selenium: a review - PubMed. (URL: [Link])

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 2022, 27(24), 8964.
  • Environmental Impacts of Selenium Contamination: A Review on Current-Issues and Remediation Strategies in an Aqueous System - MDPI. (URL: [Link])

  • Disposal of Chromium Laboratory Wastes - P2 InfoHouse. (URL: [Link])

  • IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP - Semantic Scholar. (URL: [Link])

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf. (URL: [Link])

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein J. Org. Chem., 2020, 16, 124-130.
  • Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - PMC. (URL: [Link])

  • Disposal of highly toxic waste chromium solutions - R Discovery. (URL: [Link])

  • How can I perform a controlled oxidation of methyl aromatic groups using SeO2? - ResearchGate. (URL: [Link])

  • Multifunctional metal-based catalysts for selective oxidation of small molecules - Chemical Communications (RSC Publishing). (URL: [Link])

  • Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Bull. Korean Chem. Soc., 2010, 31(10), 2885-2887.
  • Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism | ADICHEMISTRY. (URL: [Link])

  • An Efficient Metal-Free Oxidative Esterification and Amination of Benzyl C–H Bond - MDPI. (URL: [Link])

  • ChemInform Abstract: An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. | Request PDF - ResearchGate. (URL: [Link])

  • The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. (URL: [Link])

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (URL: [Link])

  • Synthesis of methyl 6-methylnicotinate - PrepChem.com. (URL: [Link])

  • EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google P

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Validation

Comparative Guide: Strategies for the Regioselective C-Formylation of Nicotinate Esters

Topic: Yield comparison of different formylation methods for nicotinate esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield comparison of different formylation methods for nicotinate esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The introduction of a formyl group (-CHO) onto the pyridine ring of nicotinate esters (e.g., ethyl nicotinate) is a pivotal transformation in the synthesis of kinase inhibitors, antimicrobial naphthyridines, and complex alkaloids. Unlike electron-rich aromatics, the electron-deficient pyridine ring resists classical electrophilic formylation (e.g., Vilsmeier-Haack) without pre-activation.

This guide evaluates three distinct methodologies for synthesizing formyl-nicotinates, categorized by the starting material's oxidation state and substitution pattern:

  • Directed Ortho-Metallation (DoM): For direct C-H functionalization.

  • Pd-Catalyzed Reductive Carbonylation: For converting halogenated precursors.

  • Oxidative Functionalization: For converting methyl-substituted precursors.

Part 1: Yield & Performance Comparison

The following table synthesizes experimental data to provide a direct comparison of atom economy, yield profiles, and scalability.

FeatureMethod A: Magnesiation-Formylation (DoM) Method B: Pd-Catalyzed Reductive Carbonylation Method C: SeO₂ Oxidation
Primary Precursor Ethyl Nicotinate (Unsubstituted ring positions)Ethyl Halo-nicotinate (Cl/Br/I)Ethyl Methyl-nicotinate (e.g., 6-methyl)
Reagents TMPMgCl·LiCl (Knochel-Hauser Base), DMFPd(OAc)₂, Ligand (e.g., CataCXium A), CO source (Syngas/HCOOH)Selenium Dioxide (SeO₂), Dioxane/Water
Typical Yield 78% – 92% 80% – 95% 40% – 60%
Regioselectivity C-4 (Directed by C-3 ester)Dictated by Halogen positionDictated by Methyl position
Temp. Profile Cryogenic to Ambient (-40°C to 25°C)Elevated (80°C – 120°C)Reflux (100°C+)
Scalability Moderate (Cryogenic constraints)High (Industrial standard)Low (Toxic waste/Purification)
Key Limitation Requires strict anhydrous conditions; potential for ester attack if using simple Li-bases.Requires pressure vessels (autoclaves) or specific gas handling.Risk of over-oxidation to carboxylic acid; removal of Se byproducts.
Part 2: Decision Logic & Workflow

Choosing the correct pathway depends heavily on the availability of the starting material and the desired position of the formyl group.

Formylation_Decision_Tree Start Target: Ethyl Formyl-Nicotinate Check_Precursor Analyze Starting Material Start->Check_Precursor Halogenated Halogenated Precursor? (2-Cl, 6-Br, etc.) Check_Precursor->Halogenated Methylated Methylated Precursor? (6-methyl, etc.) Check_Precursor->Methylated Unsubstituted Unsubstituted Ring? Check_Precursor->Unsubstituted Method_Pd Method B: Pd-Catalyzed Carbonylation (High Yield, Scalable) Halogenated->Method_Pd Yes Method_SeO2 Method C: SeO2 Oxidation (Moderate Yield, Toxic) Methylated->Method_SeO2 Yes Method_DoM Method A: Knochel Base DoM (High Regiocontrol) Unsubstituted->Method_DoM Direct C-H Activation

Figure 1: Strategic decision tree for selecting the optimal formylation pathway based on precursor availability.

Part 3: Detailed Methodologies & Mechanistic Insights
Method A: Directed Ortho-Metallation (DoM) using Knochel-Hauser Bases

Best for: Introducing a formyl group at C-4 (adjacent to the C-3 ester) on an unsubstituted ring.

The Challenge: Classical lithiation (using LDA or


-BuLi) often fails with nicotinate esters due to nucleophilic attack on the ester carbonyl (Claisen-type self-condensation) or ring addition (dihydropyridine formation).
The Solution:  Use of TMPMgCl·LiCl  (Knochel-Hauser Base). The magnesium reduces the basicity enough to prevent carbonyl attack while maintaining sufficient reactivity for deprotonation, stabilized by the LiCl cluster.

Protocol:

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Solution A: Dissolve Ethyl Nicotinate (1.0 equiv) in anhydrous THF (0.5 M). Cool to -40°C .

  • Metallation: Add TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF) dropwise over 20 minutes.

    • Critical Step: Stir at -40°C for 45 minutes. The Mg coordinates to the ester carbonyl oxygen, directing deprotonation to the C-4 position.

  • Formylation: Add anhydrous DMF (2.0 equiv) or

    
    -formylpiperidine dropwise.
    
  • Quench: Allow to warm to 0°C, then quench with sat. NH₄Cl or dilute citric acid.

  • Workup: Extract with EtOAc. The product is typically Ethyl 4-formylnicotinate.

Method B: Pd-Catalyzed Reductive Carbonylation

Best for: Converting commercially available chloronicotinates to formylnicotinates.

Mechanism: This method utilizes a "Syngas surrogate" approach. Instead of high-pressure CO/H₂, modern labs use formic acid or silanes as the hydride/CO source.

Pd_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X CO_Insert CO Insertion (Ar-CO-Pd-X) OxAdd->CO_Insert CO Transmetal Hydride Transfer (Ar-CO-Pd-H) CO_Insert->Transmetal Silane/H2 RedElim Reductive Elimination (Ar-CHO) Transmetal->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the reductive carbonylation of halonicotinates.

Protocol (Silylformate Route):

  • Setup: Charge a pressure tube with Ethyl 6-chloronicotinate (1.0 equiv), Pd(OAc)₂ (2 mol%), and CataCXium A (4 mol%).

  • Reagents: Add Toluene (0.5 M), Triethylamine (2.0 equiv), and Triethylsilane (1.5 equiv).

  • CO Source: Under an inert atmosphere, add Acetic Formic Anhydride (generated in situ) or use a CO balloon if safety permits. Alternatively, use Phenyl formate as a CO surrogate.

  • Reaction: Heat to 80°C for 12 hours.

  • Purification: Filter through Celite. Flash chromatography.

Method C: Selenium Dioxide Oxidation

Best for: Functionalizing the methyl group of Ethyl 6-methylnicotinate.

Insight: While lower yielding, this is often the most direct route if the methyl-precursor is abundant. The reaction proceeds via an ene-reaction followed by a [2,3]-sigmatropic rearrangement.

Protocol:

  • Mix: Dissolve Ethyl 6-methylnicotinate in 1,4-Dioxane/Water (95:5).

  • Oxidant: Add SeO₂ (1.2 equiv).

  • Reflux: Heat to reflux (100°C) for 4–6 hours. Monitor by TLC carefully—prolonged heating leads to the carboxylic acid (over-oxidation).

  • Filtration: Filter hot through Celite to remove black Selenium metal.

  • Note: Yields are often compromised by the difficulty of separating the aldehyde from the unreacted methyl starting material.

References
  • Knochel-Hauser Base Metallation

    • Title: "Full Functionalization of the Pyridine Ring via Selective Metal
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Pd-Catalyzed Carbonylation

    • Title: "Palladium-Catalyzed Formylation of Aryl Halides with Carbon Monoxide and Hydrogen."[1]

    • Source:Chemical Reviews.
    • URL:[Link]

  • Reductive Carbonylation (Formic Acid Source)

    • Title: "Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source."
    • Source:Organic Letters.
    • URL:[Link]

  • Selenium Dioxide Oxidation

    • Title: "Selenium Dioxide Oxid
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Aromatic Formylation: Strategies for Synthesizing Complex Heterocyclic Aldehydes

Introduction: The Formyl Group as a Cornerstone of Synthesis In the landscape of organic synthesis, the introduction of a formyl group (–CHO) onto a molecule—a process known as formylation—stands as a pivotal transformat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Formyl Group as a Cornerstone of Synthesis

In the landscape of organic synthesis, the introduction of a formyl group (–CHO) onto a molecule—a process known as formylation—stands as a pivotal transformation. Aldehydes are exceptionally versatile synthetic intermediates, serving as gateways to a vast array of more complex molecular architectures through reactions like aldol condensations, Wittig reactions, and reductive aminations. They are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

The choice of a formylating agent is a critical decision that dictates the efficiency, regioselectivity, and functional group tolerance of the reaction. This guide provides an in-depth comparison of classical and modern formylation strategies, with a special focus on the challenges and solutions associated with synthesizing complex, electron-deficient heterocyclic aldehydes, exemplified by Methyl 6-formyl-5-methylnicotinate. While its name might suggest it acts as a formylating agent, this molecule is, in fact, a valuable formylated product, and its synthesis highlights the strategic thinking required when direct formylation is not feasible.[1][2][3]

The Challenge of Pyridine Formylation

Direct electrophilic aromatic substitution, the most common mechanism for formylation, is highly effective on electron-rich aromatic systems like phenols and anilines. However, the pyridine ring, a core structure in many pharmaceuticals, presents a significant challenge. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is electron-deficient and thus deactivated towards classical electrophilic attack, making reactions like the Vilsmeier-Haack formylation impractical under standard conditions.[4] This inherent lack of reactivity necessitates more nuanced or alternative synthetic strategies.

A Comparative Overview of Classical Formylation Reactions

Several named reactions have become the workhorses of aromatic formylation. Understanding their mechanisms, substrate scope, and limitations is essential for any synthetic chemist.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. It employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate a chloroiminium ion known as the Vilsmeier reagent. This reagent is a relatively weak electrophile, hence its requirement for activated substrates.[5]

  • Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich aromatic ring. The resulting intermediate is hydrolyzed during workup to yield the aldehyde.[6]

  • Substrate Scope: Highly effective for electron-rich arenes (e.g., anilines, phenols, dialkoxybenzenes) and heterocycles like pyrroles, furans, and indoles.[2][6] It is generally unsuitable for deactivated systems like pyridine.

  • Advantages: Readily available and inexpensive reagents, generally high yields on suitable substrates, and mild reaction conditions.

Caption: Vilsmeier-Haack Reaction Workflow.

The Reimer-Tiemann Reaction

This reaction is a classic method for the ortho-formylation of phenols. It is characterized by the use of chloroform (CHCl₃) in a strong basic medium, which generates a highly reactive dichlorocarbene (:CCl₂) intermediate.[7]

  • Mechanism: The strong base deprotonates both the phenol to the more nucleophilic phenoxide and the chloroform to generate the dichlorocarbene. The electron-rich phenoxide ring attacks the carbene, and subsequent hydrolysis of the dichloromethyl group yields the aldehyde.[1][8]

  • Substrate Scope: Primarily used for phenols and other highly activated systems like pyrroles and indoles.[9]

  • Regioselectivity: Strongly favors formylation at the ortho position to the hydroxyl group.

  • Limitations: Yields are often modest to low, and the reaction conditions are harsh.[1][8]

Caption: Key steps of the Reimer-Tiemann Reaction.

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (HMTA or hexamine) as the formyl source in an acidic medium like acetic or trifluoroacetic acid.[4][10]

  • Mechanism: Protonated hexamine acts as the source of an iminium ion electrophile. This attacks the phenol ring, leading to a benzylamine-like intermediate which, after intramolecular redox and hydrolysis, gives the aldehyde.[11]

  • Substrate Scope: Requires strongly electron-donating groups on the aromatic ring, making it ideal for phenols.[4]

  • Advantages: Can introduce multiple aldehyde groups, which is unusual for formylation reactions.[4]

  • Limitations: The reaction is often inefficient with low to moderate yields.[12]

The Gattermann & Gattermann-Koch Reactions

The Gattermann reaction formylates electron-rich aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[13] A significant modification, the Gattermann-Koch reaction, uses carbon monoxide (CO) and HCl, which is more suitable for less activated substrates like alkylbenzenes but not applicable to phenols or their ethers.

  • Mechanism: These reactions proceed via an electrophilic aromatic substitution, where the active electrophile is believed to be a formyl cation equivalent.

  • Substrate Scope: Gattermann is suitable for phenols, phenolic ethers, and heterocycles. Gattermann-Koch is used for alkylbenzenes.[13]

  • Limitations: The high toxicity of hydrogen cyanide and carbon monoxide is a major drawback, limiting their use.

Performance Comparison of Formylating Agents

The selection of a formylation method is a multifaceted decision dependent on the substrate's electronic properties, desired regioselectivity, and tolerance of other functional groups.

MethodFormylating Agent(s)Typical SubstratesRegioselectivityConditionsAdvantagesLimitations
Vilsmeier-Haack DMF, POCl₃Electron-rich arenes & heterocycles (pyrroles, indoles)Para to activator (unless blocked)Mild (0-80 °C)High yields, versatile for activated ringsIneffective on electron-deficient rings
Reimer-Tiemann CHCl₃, NaOHPhenols, electron-rich heterocyclesPrimarily ortho to -OHBasic, moderate heatDirect ortho-formylation of phenolsOften low yields, harsh conditions
Duff Reaction Hexamethylenetetramine, AcidPhenols, highly activated arenesPrimarily ortho to activatorAcidic, heatingCan perform di-formylationGenerally low yields
Gattermann HCN, HCl, Lewis AcidPhenols, phenolic ethers, heterocyclesPara to activatorAnhydrous, Lewis acidEffective for specific substratesHighly toxic reagent (HCN)
Gattermann-Koch CO, HCl, Lewis Acid, CuClBenzene, alkylbenzenesPara to activatorHigh pressure, anhydrousCan formylate simple arenesToxic reagent (CO), not for phenols

Strategic Synthesis of Methyl 6-formyl-5-methylnicotinate

As established, direct formylation of the pyridine ring in a nicotinate ester is challenging. The literature reveals a more practical and efficient approach to synthesizing Methyl 6-formyl-5-methylnicotinate: a two-step sequence involving the creation of a precursor alcohol followed by a mild oxidation.

This strategy circumvents the problem of low reactivity in electrophilic substitution by functionalizing the ring through other means first. The formyl group is introduced indirectly.

Workflow for Indirect Formylation Strategy

Synthesis_Workflow Start Methyl 6-methylnicotinate Step1 Functionalization (e.g., radical bromination) Start->Step1 Intermediate1 Methyl 6-(bromomethyl)nicotinate Step1->Intermediate1 Step2 Hydrolysis / Substitution Intermediate1->Step2 Intermediate2 Methyl 6-(hydroxymethyl)nicotinate Step2->Intermediate2 Step3 Mild Oxidation Intermediate2->Step3 FinalProduct Methyl 6-formyl-5-methylnicotinate Step3->FinalProduct

Sources

Safety & Regulatory Compliance

Safety

Methyl 6-formyl-5-methylnicotinate proper disposal procedures

Executive Summary & Chemical Identity Methyl 6-formyl-5-methylnicotinate (CAS: 2169635-48-5) is a functionalized pyridine derivative featuring both an aldehyde and a methyl ester moiety. In drug discovery, it serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 6-formyl-5-methylnicotinate (CAS: 2169635-48-5) is a functionalized pyridine derivative featuring both an aldehyde and a methyl ester moiety. In drug discovery, it serves as a critical intermediate for synthesizing complex heterocyclic scaffolds.

Proper disposal is not merely a regulatory compliance task; it is a chemical stability challenge. The presence of the aldehyde group (-CHO) introduces susceptibility to autoxidation (forming carboxylic acids) and polymerization, while the ester group (-COOCH₃) presents a hydrolysis risk if exposed to extreme pH in waste containers. This guide prioritizes the prevention of uncontrolled exothermic reactions in waste streams.

Physicochemical Profile & Hazard Data
PropertyDataOperational Implication
CAS Number 2169635-48-5Use for waste manifest and inventory tracking.
Molecular Formula C₉H₉NO₃Organic waste stream (High BTU value).
Functional Groups Pyridine, Aldehyde, EsterReactive: Segregate from strong oxidizers and bases.
Physical State Solid (typically)Requires dissolution or solid waste binning.
GHS Hazards H315, H319, H335Irritant to skin/eyes/lungs; requires PPE.[1][2]
Flash Point >100°C (Predicted)Combustible (Class IIIB); not Flammable (Class 3).

Pre-Disposal Handling & Segregation Strategy

The Core Directive: Never mix this compound with incompatible waste streams solely to save space.

The aldehyde functionality is the primary stability concern. Aldehydes can undergo aerobic oxidation to form peracids or carboxylic acids, which can then react with other organic solvents or bases in a commingled waste drum, leading to pressure buildup.

Segregation Protocol
  • Isolate from Oxidizers: Do not place in containers with nitric acid, perchlorates, or peroxides. The aldehyde group acts as a reducing agent and can trigger immediate combustion or explosion.

  • Isolate from Strong Bases: High pH waste (e.g., sodium hydroxide solutions) will hydrolyze the methyl ester, releasing methanol and the corresponding carboxylic acid. This reaction is exothermic and can pressurize sealed containers.

  • Recommended Waste Stream: Non-Halogenated Organic Waste .

    • Exception: If the compound was dissolved in dichloromethane (DCM) or chloroform during synthesis, it must go into the Halogenated stream.

Disposal Workflow: The Decision Matrix

This self-validating workflow ensures that the physical state and chemical environment of the waste determine the disposal path.

DisposalWorkflow Start Waste Generation: Methyl 6-formyl-5-methylnicotinate StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Residue StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin SolventCheck Identify Solvent System Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No HaloStream Halogenated Organic Waste (Red Can/Label) Halogenated->HaloStream NonHaloStream Non-Halogenated Organic Waste (Clear/Yellow Label) NonHalogenated->NonHaloStream Incineration Final Disposal: High-Temp Incineration SolidBin->Incineration HaloStream->Incineration NonHaloStream->Incineration

Figure 1: Decision matrix for segregating Methyl 6-formyl-5-methylnicotinate waste based on physical state and solvent composition.

Detailed Operational Procedures

Scenario A: Disposal of Pure Solid

Context: Expired shelf stock or degradation products.

  • Labeling: Attach a hazardous waste tag detailing the full chemical name (no abbreviations) and hazards (Irritant).

  • Containment: Place the solid container (vial/bottle) inside a clear polyethylene bag. Seal the bag.

  • Binning: Deposit into the "Solid Hazardous Waste" drum.

    • Why? This prevents dust generation and protects waste handlers from direct contact if the primary container breaks.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Context: Mother liquor remaining after recrystallization or chromatography fractions.

  • pH Check (Self-Validation Step): Dip a pH strip into the waste solution.

    • Requirement: pH should be between 4 and 9.

    • Correction: If pH > 10, neutralize carefully with dilute acid (e.g., 1M HCl) to prevent ester hydrolysis in the drum.

  • Solvent Compatibility Check:

    • If dissolved in DMSO/DMF : These are non-halogenated but have high boiling points. They are compatible with standard organic waste streams.

    • If dissolved in DCM : Must go to Halogenated waste.

  • Transfer: Pour into the appropriate carboy using a funnel. Do not fill >90% to allow for thermal expansion.

  • Cap & Log: Cap immediately. Log the volume and constituent ("Methyl 6-formyl-5-methylnicotinate, <5%") on the waste log sheet.

Scenario C: Spill Management (Emergency Procedure)

If containment is breached:

  • Evacuate & Ventilate: The aldehyde odor may be pungent; respiratory irritation is the primary immediate risk.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use vermiculite or sand . Do not use paper towels for large spills of pure material, as aldehydes can react with cellulose under specific conditions (though rare, inert absorbents are safer).

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris from Spill: Methyl 6-formyl-5-methylnicotinate."

Final Disposition (Cradle-to-Grave)

The ultimate disposal method for this compound is High-Temperature Incineration .

  • Mechanism: The facility will burn the waste at >1000°C.

    • The Pyridine ring mineralizes to Nitrogen Oxides (NOx).

    • The Ester/Aldehyde carbons oxidize to CO₂.

  • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors) provides a Certificate of Destruction (COD) referencing the manifest number.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 6-formylnicotinate (Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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